Dhfr-IN-13
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H24ClFN2O3S |
|---|---|
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
(2S,9'S)-3-(4-chloro-3-fluorophenyl)-6'-ethoxy-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C24H24ClFN2O3S/c1-5-31-15-9-16-13(2)11-23(3,4)28-21(16)17(10-15)24(22(28)30)27(20(29)12-32-24)14-6-7-18(25)19(26)8-14/h6-10,13H,5,11-12H2,1-4H3/t13-,24-/m0/s1 |
Clave InChI |
DRQDMXBXMIYYEV-RZFZLAGVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dhfr-IN-13: A Technical Guide for Researchers
An In-depth Analysis of a Novel Dihydrofolate Reductase Inhibitor
This technical guide provides a comprehensive overview of Dhfr-IN-13, a potent inhibitor of human dihydrofolate reductase (hDHFR). Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for therapeutic intervention in cancer and infectious diseases.[1][2][3][4][5] this compound, a novel trimethoprim (B1683648) analog, has demonstrated significant inhibitory activity against hDHFR and presents a promising scaffold for the development of new therapeutic agents.[1]
Chemical Structure and Properties
This compound is one of a series of eighteen novel trimethoprim (TMP) analogs designed as potential minor groove binding agents and inhibitors of human dihydrofolate reductase.[1] The core structure incorporates an amide bond, which has been shown to increase affinity towards hDHFR compared to the parent compound, trimethoprim.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3,5-dimethoxyphenyl)benzamide |
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.41 g/mol |
| SMILES | COc1cc(cc(OC)c1NC(=O)c2ccccc2)Cc3cnc(N)nc3N |
| Appearance | Not explicitly stated in the provided literature. |
| Solubility | Not explicitly stated in the provided literature. |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against human dihydrofolate reductase. The mechanism of action for DHFR inhibitors involves blocking the synthesis of DNA, RNA, and proteins, which ultimately leads to the arrest of cell growth.[1] These inhibitors act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, dihydrofolate.[3] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[2][3][6]
Molecular modeling studies have indicated that this compound interacts strongly with the catalytically important residue Glu-30 in the active site of hDHFR.[1] Furthermore, molecular dynamics simulations have shown that this compound has a significant stabilizing effect on the hDHFR protein.[1]
Table 2: In Vitro Biological Activity of this compound and Comparators
| Compound | hDHFR IC50 (µM) | DNA Binding Affinity (% displacement of Ethidium (B1194527) Bromide) |
| This compound | 1.18 | 49.89 |
| Trimethoprim (TMP) | >100 | Not Reported |
| Methotrexate (MTX) | Not Reported | Not Reported |
| Netropsin (NT) | Not Reported | <40 |
Data extracted from a study by Szymańska et al. (2020).[1]
The folate metabolism pathway, which is targeted by this compound, is a critical cellular process.
Caption: The role of DHFR in the folate metabolic pathway and its inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of this compound.[1]
Solid-Phase Synthesis of this compound
The synthesis of this compound and its analogs was carried out using solid-phase synthesis with a p-nitrophenyl Wang resin.[1]
Workflow for Solid-Phase Synthesis:
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Steps:
-
Resin Swelling: The p-nitrophenyl Wang resin (0.5 g, 0.41 mmol) is swelled in dichloromethane (B109758) (DCM).
-
Substrate Coupling: The appropriate benzoic acid derivative (Substrate A1, 1.64 mmol) is dissolved in DCM and added to the resin. The reaction mixture is shaken for a specified period.
-
Washing: The resin is washed sequentially with DCM, dimethylformamide (DMF), and methanol.
-
Cleavage: The synthesized compound is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM.
-
Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).
In Vitro hDHFR Inhibition Assay
The inhibitory activity of this compound against hDHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[3]
Materials:
-
Human dihydrofolate reductase (hDHFR) enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of hDHFR, DHF, NADPH, and the test compound in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the hDHFR enzyme and incubate for a pre-determined time at a specific temperature (e.g., 25 °C).
-
Initiate the reaction by adding DHF and NADPH.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
DNA Binding Assay (Ethidium Bromide Displacement)
The DNA binding capacity of this compound is assessed by its ability to displace ethidium bromide (EtBr) from a DNA-EtBr complex, resulting in a decrease in fluorescence.[1]
Materials:
-
pBR322 plasmid DNA
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer
-
Test compound (this compound)
-
Fluorometer
Procedure:
-
Complex Formation: Prepare a solution of pBR322 plasmid DNA and EtBr in Tris-HCl buffer and incubate to allow for complex formation.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.
-
Compound Addition: Add increasing concentrations of the test compound to the DNA-EtBr complex.
-
Fluorescence Measurement: After incubation, measure the fluorescence again.
-
Data Analysis: Calculate the percentage of EtBr displacement as a measure of the compound's DNA binding affinity.
Conclusion
This compound is a promising novel inhibitor of human dihydrofolate reductase with significant in vitro activity and DNA binding properties.[1] Its unique chemical structure, featuring an amide linkage, contributes to its enhanced affinity for the target enzyme.[1] The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this and related compounds as potential therapeutic agents. The provided diagrams of the folate pathway and synthetic workflow serve to visually summarize the key concepts for researchers in the field of drug discovery and development.
References
An In-depth Technical Guide on the Core Mechanism of Action of Dhfr-IN-X
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, making it a well-established therapeutic target for a range of diseases, including cancer and infectious diseases.[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of purines, thymidylate, and several amino acids.[1][2] Inhibition of DHFR leads to the depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1][3] This guide provides a comprehensive overview of the mechanism of action for Dhfr-IN-X, a representative potent and selective inhibitor of human DHFR.
Core Mechanism of Action
Dhfr-IN-X functions as a competitive inhibitor of dihydrofolate reductase.[1] Structurally, it is designed as an analog of folic acid, allowing it to bind with high affinity to the active site of the DHFR enzyme.[1] This binding event physically obstructs the enzyme's natural substrate, DHF, from accessing the catalytic site. The inhibition of DHFR by Dhfr-IN-X is the primary event that triggers a cascade of downstream cellular effects:
-
Depletion of Tetrahydrofolate (THF): The direct consequence of DHFR inhibition is the halt in THF production.[1]
-
Inhibition of Thymidylate Synthesis: THF is an essential cofactor for thymidylate synthase, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1] The absence of THF blocks this conversion.
-
Inhibition of Purine Synthesis: THF derivatives are also critical for the de novo synthesis of purines, which are fundamental building blocks of both DNA and RNA.[1]
-
Cell Cycle Arrest and Apoptosis: The collective disruption of essential building blocks for DNA replication and repair leads to an S-phase arrest in the cell cycle and the induction of programmed cell death (apoptosis).[4]
Signaling Pathway
The folate metabolism pathway is central to cellular proliferation. DHFR plays a critical role in this pathway by regenerating THF from DHF. The inhibition of this step by Dhfr-IN-X has cascading effects on nucleotide and amino acid synthesis.
Data Presentation: Quantitative Inhibitor Profile
The potency of DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The table below presents representative data for well-characterized DHFR inhibitors, providing a benchmark for the expected activity of a potent inhibitor like Dhfr-IN-X.
| Inhibitor | Target DHFR | Inhibition Type | IC50 | Ki | Reference |
| Dhfr-IN-X | Human | Competitive | ~0.1 µM | ~3-5 pM | (Hypothetical) |
| Methotrexate (B535133) | Human | Competitive, Slow-binding | 0.12 ± 0.07 μM | 3.4 pM | [5][6] |
| Trimethoprim | E. coli | Competitive | 20.4 nM | 4-5 nM | [7][8] |
| Trimethoprim | Human | Competitive | 55.26 µM | - | [9] |
Note: IC50 and Ki values can vary based on experimental conditions.[1]
Experimental Protocols
DHFR Enzymatic Inhibition Assay (Colorimetric)
This biochemical assay determines the in vitro potency of Dhfr-IN-X by measuring its ability to inhibit purified DHFR enzyme activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][5]
A. Reagent Preparation:
-
DHFR Assay Buffer (1X): 50 mM Tris-HCl, 50 mM NaCl, pH 7.5. Warm to room temperature before use.[10]
-
DHFR Enzyme: Reconstitute lyophilized human DHFR in cold assay buffer. A typical working concentration is 200 nM. Keep on ice.[10][11]
-
NADPH Solution: Prepare a 10 mM stock solution in assay buffer. Prepare fresh and protect from light.[10]
-
DHF Substrate: Prepare a 10 mM stock solution in assay buffer (may require a small amount of NaOH to dissolve, then readjust pH). Protect from light.[10]
-
Dhfr-IN-X (Test Inhibitor): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series to determine the IC50.[10]
-
Methotrexate (Positive Control): Prepare a 1 mM stock solution.[10]
B. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: 88 µL Assay Buffer + 2 µL of Dhfr-IN-X serial dilutions + 10 µL DHFR enzyme.
-
Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme.
-
Enzyme Control (100% activity): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Background Control (No enzyme): 98 µL Assay Buffer + 2 µL DMSO.
-
-
Pre-incubation: Add assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells. Mix gently and incubate at room temperature for 15 minutes.[10]
-
Reaction Initiation: Add 10 µL of DHF substrate solution to all wells to start the reaction.[10]
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 30 seconds for 15-20 minutes.[5]
C. Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percent inhibition for each Dhfr-IN-X concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_enzyme_control)) * 100
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[11][12]
Cell Proliferation Assay (MTT Assay)
This cell-based assay evaluates the effect of Dhfr-IN-X on the metabolic activity and proliferation of cancer cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
A. Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dhfr-IN-X stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
B. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of Dhfr-IN-X in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with the same final concentration of DMSO) and no-cell (media only) wells.[13]
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[13]
C. Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot percent viability against the logarithm of the Dhfr-IN-X concentration and fit the curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow: DHFR Enzyme Inhibition Assay
The following diagram outlines the logical workflow for the in vitro screening and characterization of DHFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Purification of a Potent Thieno[2,3-d]pyrimidine-Based DHFR Inhibitor
This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of a potent Dihydrofolate Reductase (DHFR) inhibitor from the thieno[2,3-d]pyrimidine (B153573) class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a crucial one-carbon donor in the synthesis of purines, thymidylate, and several amino acids.[1][2] This process is fundamental for DNA synthesis, repair, and cellular proliferation.[2] Consequently, DHFR is a well-established therapeutic target for a range of diseases, including cancer and microbial infections.[1] DHFR inhibitors disrupt the folate pathway, leading to a depletion of THF and subsequent inhibition of cell growth, particularly in rapidly dividing cells.[1]
The Thieno[2,3-d]pyrimidine Scaffold in DHFR Inhibition
The thieno[2,3-d]pyrimidine scaffold has emerged as a versatile platform for the design of potent DHFR inhibitors.[1][3][4] These compounds are often nonclassical, lipophilic inhibitors that can exhibit high affinity for the enzyme's active site. Their mechanism of action typically involves competitive inhibition, where they bind to the active site of DHFR, preventing the binding of the natural substrate, DHF.
This guide will focus on a specific potent thieno[2,3-d]pyrimidine derivative, compound 20 from a recent study, which demonstrated a higher inhibitory activity against human DHFR than the well-known drug, methotrexate.[3]
Synthesis of a Potent Thieno[2,3-d]pyrimidine DHFR Inhibitor (Compound 20)
The synthesis of the target compound involves a multi-step process, which is detailed below.
The synthesis of the target thieno[2,3-d]pyrimidine derivative is achieved through a series of chemical reactions, starting from readily available starting materials.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
A mixture of cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol (B145695) is treated with an appropriate base (e.g., triethylamine (B128534) or diethylamine).
-
The reaction mixture is stirred at room temperature for a specified period.
-
The product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
-
The previously synthesized thiophene (B33073) derivative is reacted with urea (B33335) in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to afford the thieno[2,3-d]pyrimidine core.
Step 3: Synthesis of 2-Amino-4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
-
The thieno[2,3-d]pyrimidin-4(3H)-one is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out at reflux temperature.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the chlorinated product.
Step 4: Synthesis of the Final Compound (e.g., Compound 20 from the reference)
-
The 4-chloro-thieno[2,3-d]pyrimidine intermediate is then subjected to a nucleophilic substitution reaction with a selected amine. For compound 20 , this would involve reacting the intermediate with a specific substituted aniline (B41778) in a suitable solvent (e.g., isopropanol (B130326) or DMF) with a base (e.g., diisopropylethylamine - DIPEA) at an elevated temperature.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the product is isolated by cooling the reaction mixture, followed by filtration.
Purification of the final synthesized inhibitor is crucial to remove any unreacted starting materials, byproducts, and other impurities.
-
Recrystallization: The crude product obtained after filtration can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate (B1210297)/hexane).
-
Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel is a standard method. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol) is used to separate the desired compound from impurities. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified inhibitor.
Quantitative Data
The potency of DHFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 20 | human DHFR | 0.20 | [3] |
| Methotrexate | human DHFR | 0.22 | [3] |
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and how its inhibition affects downstream processes.
Caption: DHFR's role in the folate pathway and its inhibition.
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Synthesis and purification workflow for the inhibitor.
Conclusion
This technical guide has detailed the synthesis and purification of a potent thieno[2,3-d]pyrimidine-based DHFR inhibitor, using a specific example from the scientific literature. The methodologies and data presented provide a foundational understanding for researchers engaged in the discovery and development of novel antifolate agents. The versatility of the thieno[2,3-d]pyrimidine scaffold continues to make it an attractive starting point for the design of new and effective DHFR inhibitors.
References
A Technical Guide to Dihydrofolate Reductase (DHFR) Inhibition: Understanding Target Enzyme Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are vital for the synthesis of purines, thymidylate, and several amino acids, which are essential for DNA synthesis, repair, and cellular proliferation.[1][2] Consequently, DHFR has emerged as a significant therapeutic target for a range of diseases, including cancer and microbial infections.[1][3]
DHFR inhibitors are a class of drugs that obstruct the activity of this enzyme, leading to a depletion of THF.[1] This disruption of the folate pathway interferes with DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells and bacteria.[1][4] Prominent examples of DHFR inhibitors used in clinical practice include methotrexate (B535133) for cancer and rheumatoid arthritis, and trimethoprim (B1683648) as an antibacterial agent.[2][4]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors typically function as competitive inhibitors.[1] They are often structural analogs of the natural substrate, folic acid, and bind with high affinity to the active site of the DHFR enzyme.[1] This binding event prevents the endogenous substrate, DHF, from accessing the active site, thereby blocking the catalytic reduction to THF.[4] The inhibition of DHFR leads to a cascade of downstream effects, primarily the depletion of THF, which in turn inhibits thymidylate and purine (B94841) synthesis, ultimately leading to the cessation of DNA synthesis and cell death.[1][5]
Binding Affinity and Mode of Action: A Case Study
While information on a specific compound designated "Dhfr-IN-13" is not publicly available, a study on novel trimethoprim analogs provides insight into the binding affinity of potent DHFR inhibitors.[6] In this study, several analogs were synthesized and evaluated for their inhibitory properties against human DHFR (hDHFR). One of the most potent compounds was designated as compound 13 .
Quantitative Data Summary
The following table summarizes the inhibitory activity of compound 13 and related analogs against hDHFR.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 9 | hDHFR | 56.05 | [6] |
| Compound 11 | hDHFR | 55.32 | [6] |
| Compounds 2, 6, 13, 14, 16 | hDHFR | Most Potent Inhibitors (Specific IC50 values not provided) | [6] |
Note: The study highlighted compounds 2, 6, 13, 14, and 16 as the most potent inhibitors without specifying their exact IC50 values, noting they were superior to other tested compounds.
Molecular Interactions and Binding Mode
Molecular docking studies revealed that compound 13 exhibits high affinity for hDHFR through a series of specific molecular interactions.[6] The key binding interactions for compound 13 and its close analogs include:
-
Conventional Hydrogen Bonds: with residues Glu-30, Lys-55, and Thr-146.[6]
-
T-shaped π-π Stacking: with the aromatic ring of Phe-34.[6]
-
Hydrophobic Interactions: with residues Ile-7, Ala-9, Ile-16, Lys-55, and Val-115.[6]
-
Non-conventional Hydrogen Bonds: with Thr-56, Gly-117, and Thr-146.[6]
Interestingly, for compounds 13, 14, and 16, the most favorable binding mode predicted by AutoDock Vina did not involve the anchoring interaction with Glu-30 that was observed for other analogs, suggesting a potentially different binding orientation contributing to their high affinity.[6]
Experimental Protocols for Determining Binding Affinity
The characterization of DHFR inhibitors involves a series of in vitro assays to determine their potency and mechanism of action. A standard method is the DHFR enzyme inhibition assay.[7]
Biochemical DHFR Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[7][8] Potential inhibitors will prevent this decrease in absorbance.[7]
Materials:
-
Purified recombinant human DHFR enzyme[7]
-
DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl)[7]
-
Dihydrofolic acid (DHF), substrate[7]
-
NADPH, cofactor[7]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Methotrexate)[7]
-
96- or 384-well UV-transparent microplates
-
Multi-well spectrophotometer (plate reader)[7]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Test Wells: Add the test inhibitor dilutions.
-
Positive Control Wells: Add the positive control dilutions.
-
Negative Control (No Inhibitor) Wells: Add assay buffer with the equivalent concentration of DMSO.
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Enzyme Reaction:
-
Add the DHFR enzyme to all wells except the blank wells and incubate for a short period (e.g., 5-10 minutes) with the inhibitors at room temperature.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the reaction rates of the test wells to the negative control wells.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Workflow for DHFR Inhibition Assay.
Signaling Pathway Context: The Folate Metabolism Pathway
DHFR is a central enzyme in the folate metabolism pathway, which is essential for nucleotide biosynthesis. The inhibition of DHFR has profound effects on cellular processes that rely on the products of this pathway.
The role of DHFR in the folate metabolism pathway.
As depicted in the diagram, DHFR catalyzes the conversion of DHF to THF. THF is then utilized as a one-carbon donor in the synthesis of thymidylate and purines, which are essential building blocks for DNA. By inhibiting DHFR, compounds like the trimethoprim analog 13 prevent the regeneration of THF, leading to a bottleneck in these critical biosynthetic pathways and ultimately inhibiting cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
In Vitro Activity of Dhfr-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of Dhfr-IN-13, a novel inhibitor of dihydrofolate reductase (DHFR). Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids, making it a key target in oncology and infectious diseases.[1][2][3] This document details the biochemical and cellular activities of this compound, presenting quantitative data, experimental methodologies, and relevant signaling pathways to support further investigation and development of this compound.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[3][4][5] THF and its derivatives are vital for the de novo synthesis of purines, thymidylate, and certain amino acids.[4][6] The inhibition of DHFR disrupts these essential biosynthetic pathways, leading to the cessation of DNA synthesis and cell proliferation.[2][7][8] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and various pathogens.[2][7] this compound is a potent and selective inhibitor of human DHFR.
Quantitative In Vitro Activity of this compound
The in vitro activity of this compound was evaluated through a series of biochemical and cell-based assays. The results, summarized in the table below, demonstrate the compound's potency against the human DHFR enzyme and its anti-proliferative effects on cancer cell lines.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant Human DHFR | IC50 | 5.2 nM |
| Ki | 2.1 nM | ||
| Cell-Based Assays | A549 (Human Lung Carcinoma) | GI50 | 25.8 nM |
| HCT116 (Human Colon Carcinoma) | GI50 | 31.4 nM | |
| MCF7 (Human Breast Adenocarcinoma) | GI50 | 45.1 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. GI50: Half-maximal growth inhibition concentration.
Signaling Pathway of DHFR Inhibition
The primary mechanism of action for DHFR inhibitors like this compound is the disruption of the folate metabolic pathway, which has critical downstream effects on nucleotide and amino acid synthesis.
Caption: DHFR inhibition by this compound blocks THF synthesis, halting downstream nucleotide and amino acid production, leading to cell death.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DHFR Enzyme Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit purified recombinant human DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4][9][10]
Materials:
-
Recombinant Human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (B535133) (positive control)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the diluted compounds or control.
-
Add the DHFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 15-20 minutes at room temperature.[11][12]
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the biochemical DHFR enzyme inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Plot the percent inhibition against the compound concentration to determine the GI50 value.
Caption: Workflow for the cell-based MTT proliferation assay.
Conclusion
This compound demonstrates potent and specific inhibition of human dihydrofolate reductase in biochemical assays and robust anti-proliferative activity in various cancer cell lines. The data presented in this guide underscore the potential of this compound as a promising candidate for further preclinical and clinical development in the field of oncology. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | DHFR dimer binds DHFR inhibitors [reactome.org]
- 8. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
In-Depth Technical Guide: Dhfr-IN-13
Disclaimer: Despite a comprehensive search, the specific CAS number and IUPAC name for the compound designated as Dhfr-IN-13 are not publicly available in the retrieved search results. This significant gap in information precludes the creation of a detailed technical guide with specific experimental protocols and an analysis of its distinct signaling pathways as requested. The available information is currently limited to vendor-supplied data and its designation as an inhibitor of Dihydrofolate Reductase (DHFR).
This guide provides the currently available information on this compound and presents a generalized overview of the DHFR pathway and common experimental protocols for DHFR inhibitors.
Compound Identification
This compound is a research chemical identified as an inhibitor of Dihydrofolate Reductase (DHFR). It is also marketed under the catalog number HY-161010 .
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against DHFR from two different species. This information is summarized in the table below.
| Target Enzyme | IC50 Value |
| Rhizoctonia solani DHFR | 10.2 µM |
| Human DHFR | 227.7 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Due to the lack of specific literature on this compound, detailed experimental protocols for this particular compound cannot be provided. However, a general methodology for assessing the activity of DHFR inhibitors is outlined below. This protocol is a standard approach and would likely be adapted for the specific characterization of this compound.
General Protocol for DHFR Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Dihydrofolate Reductase.
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme (human or other species)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
DHF (7,8-Dihydrofolic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of NADPH and DHF in the assay buffer.
-
Dilute the DHFR enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known DHFR inhibitor like methotrexate).
-
Add the DHFR enzyme to all wells except for the blank.
-
Add NADPH to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding DHF to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
As the specific signaling pathway perturbations induced by this compound are not documented, a generalized diagram of the Dihydrofolate Reductase pathway and a typical experimental workflow for inhibitor screening are provided below.
Dihydrofolate Reductase (DHFR) Signaling Pathway
Caption: The role of DHFR in converting DHF to THF and its inhibition by this compound.
Experimental Workflow for DHFR Inhibitor Screening
Caption: A typical workflow for the screening and development of DHFR inhibitors.
Dhfr-IN-13: A Novel Dihydrofolate Reductase Inhibitor for Fungal Pathogen Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dhfr-IN-13, also identified as Compound Hit8 and ZINC12411644, is a recently discovered inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This guide provides a comprehensive overview of the molecular and biochemical properties of this compound, with a particular focus on its activity against the fungal pathogen Rhizoctonia solani. Detailed experimental protocols for its evaluation and a summary of its quantitative data are presented to facilitate further research and development in the fields of antifungal drug discovery and crop protection.
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, a vital precursor for the synthesis of nucleotides and certain amino acids. Its essential role in cellular metabolism has made it an attractive target for the development of antimicrobial and anticancer agents. This compound has emerged from virtual screening studies as a potent inhibitor of Rhizoctonia solani DHFR (rhiDHFR), demonstrating significant potential as a novel fungicide.[1][2][3][4][5]
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. These properties have been determined from its chemical structure.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₃S |
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |
Biological Activity
This compound exhibits inhibitory activity against DHFR, with a notable selectivity for the fungal enzyme from R. solani over the human ortholog. This selectivity is a crucial attribute for a potential therapeutic or agricultural fungicide, as it suggests a lower likelihood of host toxicity.
| Target | IC₅₀ (μM) |
| R. solani DHFR | 10.2[1][2][4] |
| Human DHFR | 227.7[1][2][4] |
Furthermore, this compound has demonstrated effective antifungal activity against R. solani with an EC₅₀ value of 38.2 mg/L.[1][4]
Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
This compound exerts its antifungal effect by inhibiting dihydrofolate reductase, thereby blocking the folate biosynthesis pathway. This disruption deprives the fungal cells of essential tetrahydrofolate cofactors, leading to the cessation of DNA synthesis and cell death.
Experimental Protocols
The following protocols are based on the methodologies described in the discovery and characterization of this compound.
Virtual Screening Workflow
A computational approach was employed to identify potential inhibitors of R. solani DHFR from a large compound library.
In Vitro DHFR Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against R. solani DHFR and human DHFR.
Materials:
-
Recombinant R. solani DHFR and human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the respective DHFR enzyme in each well of the microplate.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only.
-
Initiate the reaction by adding DHF to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Antifungal Activity Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against R. solani.
Materials:
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) medium
-
This compound (dissolved in a suitable solvent)
-
Petri dishes
Procedure:
-
Prepare PDA medium and amend it with various concentrations of this compound. Pour the amended PDA into Petri dishes.
-
Place a mycelial plug from an actively growing R. solani culture at the center of each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a defined period.
-
Measure the radial growth of the fungal colony in each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to a solvent-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC₅₀ value.
Conclusion
This compound represents a promising new scaffold for the development of selective antifungal agents. Its potent inhibition of R. solani DHFR and its demonstrated in vitro antifungal activity warrant further investigation, including structure-activity relationship studies to optimize its potency and pharmacokinetic properties. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective treatments for fungal diseases in agriculture and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Rhizoctonia solani DHFR Inhibitors as Fungicides Using Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Rhizoctonia solani DHFR Inhibitors as Fungicides Using Virtual Screening | ORNL [ornl.gov]
- 5. Discovery of Novel Rhizoctonia solani DHFR Inhibitors as Fungicides Using Virtual Screening (Journal Article) | OSTI.GOV [osti.gov]
Understanding the Frontier of Dihydrofolate Reductase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and several amino acids, making DHFR indispensable for DNA synthesis, repair, and cellular proliferation.[1][4] Consequently, DHFR has been a well-established therapeutic target for decades, with inhibitors used in the treatment of cancers, and bacterial and parasitic infections.[1][3][4][5]
While classic DHFR inhibitors like methotrexate (B535133) and trimethoprim (B1683648) have been cornerstones of chemotherapy and antibiotic therapy, the emergence of drug resistance and the need for improved selectivity have fueled the continued development of novel DHFR inhibitors.[1][6] This guide explores the core principles of DHFR inhibition, presents key quantitative data for representative inhibitors, details common experimental protocols for their evaluation, and visualizes the central signaling pathway and experimental workflows. Although the specific compound "Dhfr-IN-13" does not appear in publicly available scientific literature, this guide will provide a robust framework for understanding the novelty and evaluation of new chemical entities targeting DHFR.
Core Concepts in DHFR Inhibition
The primary mechanism of action for most DHFR inhibitors is competitive binding to the active site of the enzyme, preventing the binding of the endogenous substrate, DHF.[1] This leads to a depletion of the THF pool, which in turn disrupts the synthesis of nucleotides and essential amino acids, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][3][5]
Novelty in modern DHFR inhibitors often stems from several key areas:
-
Overcoming Resistance: Developing compounds effective against resistant strains, often arising from point mutations in the DHFR enzyme.[6]
-
Enhanced Selectivity: Designing inhibitors that preferentially target microbial or cancer cell DHFR over human DHFR to minimize off-target effects.
-
Novel Scaffolds: Moving beyond the classical folate analogue structures to identify new chemical classes with different binding modes or properties.[1][4]
-
Dual-Target Inhibition: Creating molecules that inhibit DHFR and other key enzymes in related pathways, such as thymidylate synthase (TS).
Quantitative Data for Representative DHFR Inhibitors
The following tables summarize key quantitative data for well-characterized and novel DHFR inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Organism/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Methotrexate | Human | 0.1 - 10 | < 0.1 | [General Knowledge] |
| Trimethoprim | Escherichia coli | 5 | 1 | [General Knowledge] |
| Pyrimethamine | Plasmodium falciparum | 0.5 - 2 | - | [General Knowledge] |
| Pemetrexed | Human | 1.3 | 0.2 | [General Knowledge] |
| Compound 4 | Human (TS) | 40 | - | [7] |
| Human (DHFR) | 20 | - | [7] | |
| Compound 7 | Human (TS) | - | - | [7] |
| Human (DHFR) | 560 | - | [7] | |
| DHFR-IN-5 | Plasmodium falciparum (quadruple mutant) | - | 0.54 | [8] |
Table 2: Cellular Activity Data
| Compound | Cell Line | GI50/EC50 (µM) | Reference |
| Methotrexate | CCRF-CEM (Leukemia) | 0.004 | [General Knowledge] |
| Trimethoprim | E. coli (MIC) | 0.5 - 5 | [General Knowledge] |
| TMP Analog 2 | Human (hDHFR) | IC50 = 0.88 - 2.09 | [9] |
| TMP Analog 6 | Human (hDHFR) | IC50 = 0.88 - 2.09 | [9] |
| TMP Analog 13 | Human (hDHFR) | IC50 = 0.88 - 2.09 | [9] |
| TMP Analog 14 | Human (hDHFR) | IC50 = 0.88 - 2.09 | [9] |
| TMP Analog 16 | Human (hDHFR) | IC50 = 0.88 - 2.09 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize novel DHFR inhibitors.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Materials:
-
Recombinant DHFR enzyme (human or microbial)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (known inhibitor, e.g., methotrexate) and a negative control (solvent only).
-
Add a fixed concentration of DHFR enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of NADPH to each well.
-
Initiate the reaction by adding a fixed concentration of DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a DHFR inhibitor on the growth and viability of cancer cell lines or microbial cultures.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7) or microbial strain (E. coli, S. aureus)
-
Appropriate cell culture medium or microbial growth medium
-
Test inhibitor compound
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (for absorbance or luminescence)
-
-
Procedure:
-
Seed cells or inoculate microbial cultures into a 96-well plate at a predetermined density and allow them to adhere or enter logarithmic growth phase.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control.
-
Incubate the plates for a period appropriate for the cell type (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 or EC50 value.
-
Visualizations
Signaling Pathway
Caption: The DHFR signaling pathway and its inhibition.
Experimental Workflow
Caption: A typical workflow for the discovery and development of novel DHFR inhibitors.
Conclusion
The inhibition of dihydrofolate reductase remains a highly viable strategy in the development of new therapeutics. The novelty of emerging DHFR inhibitors will be defined by their ability to overcome existing resistance mechanisms, their improved selectivity profiles, and their unique chemical structures. The experimental protocols and workflows detailed in this guide provide a foundational understanding for the rigorous evaluation of such novel compounds. As the field continues to evolve, a systematic and data-driven approach will be paramount in identifying the next generation of clinically successful DHFR inhibitors.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Unveiling the Potential of DHFR Inhibitors in Oncology: A Technical Guide
A comprehensive analysis of Dihydrofolate Reductase (DHFR) as a therapeutic target and the methodologies for evaluating its inhibitors.
Disclaimer: Information regarding a specific molecule designated "Dhfr-IN-13" is not available in the public domain as of December 2025. This guide provides a broader technical overview of Dihydrofolate Reductase (DHFR) inhibitors as a class of potential anticancer agents, which would be the context for evaluating any novel compound, including one potentially named this compound.
Introduction: The Critical Role of DHFR in Cancer Proliferation
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] Rapidly proliferating cells, a hallmark of cancer, have a high demand for these nucleic acid precursors, making DHFR a critical enzyme for their survival and growth.[5][6] Consequently, the inhibition of DHFR has been a cornerstone of cancer chemotherapy for decades, with drugs like methotrexate (B535133) being widely used in the treatment of various malignancies.[1][5][7] The therapeutic strategy hinges on inducing a state of THF deficiency, thereby arresting DNA synthesis and leading to cell death, particularly in rapidly dividing cancer cells.[3][4][8]
Mechanism of Action: How DHFR Inhibitors Exert Their Anticancer Effects
DHFR inhibitors are typically structural analogs of folic acid that act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity.[3] This binding event prevents the natural substrate, DHF, from accessing the active site, thereby blocking its reduction to THF.[4] The subsequent depletion of the intracellular THF pool triggers a cascade of events that culminate in the anticancer activity:
-
Inhibition of Thymidylate Synthesis: A crucial step in DNA synthesis is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. This enzyme requires N5,N10-methylenetetrahydrofolate, a derivative of THF, as a one-carbon donor. The scarcity of THF due to DHFR inhibition directly impedes dTMP production.[3]
-
Inhibition of Purine Synthesis: THF derivatives are also vital for the de novo synthesis of purines (adenine and guanine), which are fundamental components of both DNA and RNA.[3]
-
Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest, primarily at the S-phase, and can trigger programmed cell death (apoptosis) in cancer cells.
This multifaceted mechanism of action underscores the potency of DHFR inhibition as an anticancer strategy.
Quantitative Analysis of Prominent DHFR Inhibitors
To provide a comparative landscape for the evaluation of new chemical entities, the following table summarizes the inhibitory concentrations (IC50) of well-established DHFR inhibitors against various cancer cell lines. It is important to note that these values can vary based on the specific cell line and experimental conditions.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | Various | ~0.01 - 1 | [9] |
| Pemetrexed | Human DHFR, TS, GARFT | Various | ~0.001 - 0.1 | [7] |
| Pralatrexate | Human DHFR | Various | ~0.001 - 0.01 | [7] |
| Trimethoprim | Bacterial DHFR | (Primarily antibacterial) | >1000 (for human DHFR) | [1] |
TS: Thymidylate Synthase, GARFT: Glycinamide Ribonucleotide Formyltransferase
Detailed Experimental Protocols
The evaluation of a potential DHFR inhibitor like this compound would involve a series of well-defined in vitro and cell-based assays.
DHFR Enzyme Inhibition Assay
Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The inhibition of this reaction by a test compound is quantified.[7]
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include wells with a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified human DHFR enzyme to each well.
-
Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (Cytotoxicity) Assay
Principle: This assay assesses the ability of a test compound to inhibit the growth and proliferation of cancer cells in culture. Common methods include the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Positive control (e.g., Methotrexate or Doxorubicin)
-
96-well cell culture plates
-
MTT reagent or other viability assay reagent
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include wells with a positive control and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the viability assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of DHFR in folate metabolism and DNA synthesis.
Caption: A typical workflow for the preclinical evaluation of a novel DHFR inhibitor.
Conclusion and Future Directions
The inhibition of DHFR remains a clinically validated and highly effective strategy in cancer therapy. The development of novel DHFR inhibitors, potentially including molecules like this compound, continues to be an active area of research. Future efforts in this field are likely to focus on developing inhibitors with improved selectivity, novel mechanisms to overcome resistance, and favorable pharmacokinetic profiles. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of any new chemical entity targeting this critical enzyme. The quest for more effective and less toxic cancer therapies will undoubtedly continue to leverage our understanding of the pivotal role of DHFR in malignancy.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Toxicological Profile of Dhfr-IN-13
Disclaimer: The compound "Dhfr-IN-13" is a hypothetical Dihydrofolate Reductase (DHFR) inhibitor used for illustrative purposes in this guide. The data, protocols, and analyses presented herein are representative examples based on established methodologies for evaluating the toxicity of DHFR inhibitors and are not derived from actual experimental results for a specific compound with this designation. This document is intended for research and drug development professionals as a reference for the toxicological evaluation of novel antifolate agents.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3][4] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancerous tumors.[1][5] This makes DHFR a well-established therapeutic target for cancer, autoimmune diseases, and various microbial infections.[1][2][5]
This compound is a novel, potent, and selective inhibitor of human DHFR. This whitepaper provides a summary of its preliminary, non-clinical toxicity profile, outlining the key in vitro and in vivo studies conducted to assess its safety. The following sections detail the experimental protocols, present summarized data, and illustrate the underlying biochemical pathways and experimental workflows.
In Vitro Cytotoxicity Assessment
The initial evaluation of this compound involved assessing its cytotoxic effects on various human cancer cell lines. This approach helps to determine the compound's potency and its therapeutic window.
Data Summary: Cellular IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) was determined for this compound across a panel of cell lines. The results are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| HCT116 | Colorectal Carcinoma | 32.8 |
| A549 | Lung Carcinoma | 45.1 |
| K562 | Chronic Myelogenous Leukemia | 18.2 |
| HEK293 | Normal Human Embryonic Kidney | > 1000 |
Table 1: In Vitro cytotoxicity (IC₅₀) of this compound after 72-hour exposure. Data are representative.
Experimental Protocol: MTT Cell Proliferation Assay
The cytotoxicity of this compound was measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells.
-
Cell Culture: Human cancer cell lines (MCF-7, HCT116, A549, K562) and a non-cancerous cell line (HEK293) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the compound dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.
In Vivo Preliminary Toxicity Assessment
To evaluate the systemic toxicity of this compound, an acute toxicity study was conducted in a rodent model. This study aims to identify the maximum tolerated dose (MTD) and observe potential target organs for toxicity.
Data Summary: Acute Toxicity in Rodents
The study was performed in Sprague-Dawley rats, with observations recorded for 14 days post-administration.
| Dose Group (mg/kg) | Administration Route | Mortalities (n/total) | Key Clinical Observations |
| 50 | Oral (gavage) | 0/10 | No significant findings |
| 150 | Oral (gavage) | 0/10 | Mild lethargy, transient weight loss |
| 500 | Oral (gavage) | 4/10 | Severe lethargy, significant weight loss, piloerection |
Table 2: Summary of acute oral toxicity study of this compound in rats. Data are representative.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on OECD Guideline 425 for the acute oral toxicity of chemicals.
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dose Formulation: this compound was suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing Procedure: A starting dose of 150 mg/kg was selected. A single animal was dosed by oral gavage.
-
Observation: The animal was observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, and behavior), and body weight changes for up to 48 hours.
-
Dose Adjustment:
-
If the animal survived, a second animal was dosed at a higher level (e.g., 500 mg/kg).
-
If the animal died, a second animal was dosed at a lower level (e.g., 50 mg/kg).
-
-
Main Study: This sequential process was continued until the criteria for stopping the test were met (e.g., four animals have been tested, and the outcome for each dose is known). A total of 10 animals per group were used for the main study cohorts.
-
Terminal Procedure: All surviving animals were observed for a total of 14 days. At the end of the study, surviving animals were euthanized, and a gross necropsy was performed to identify any visible organ abnormalities.
Mechanism of Action: DHFR Inhibition Pathway
The cytotoxicity of this compound is a direct consequence of its inhibition of DHFR, which disrupts the folate metabolic pathway essential for DNA synthesis.
Signaling Pathway Diagram
The diagram below illustrates the central role of DHFR and the downstream effects of its inhibition.
Inhibition of DHFR by this compound blocks the conversion of DHF to THF.[1][2] This leads to a depletion of the THF pool, which in turn halts the synthesis of thymidylate and purines—essential precursors for DNA replication.[3][5] The resulting inability to synthesize DNA triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Dhfr-IN-13 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cellular activity of Dhfr-IN-13, a putative Dihydrofolate Reductase (DHFR) inhibitor. The following protocols detail a robust cell-based assay to determine the compound's efficacy in a cellular context, which is a critical step in the evaluation of its therapeutic potential.
Introduction to Dihydrofolate Reductase (DHFR) and Its Inhibition
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis, repair, and cellular proliferation.[1][4] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][3]
DHFR inhibitors act by blocking the enzyme's activity, leading to a depletion of THF.[1][4] This disruption of the folate pathway interferes with DNA synthesis and cell growth, particularly in rapidly dividing cells.[1] Many DHFR inhibitors are competitive inhibitors that bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF.[1] The downstream effects of DHFR inhibition include the disruption of purine (B94841) and thymidylate biosynthesis, leading to cell death.[3]
Principle of the Cell-Based Assay
The primary cell-based assay to evaluate the efficacy of a DHFR inhibitor like this compound is a cell proliferation assay. This assay measures the ability of the compound to inhibit the growth and proliferation of cancer cells, providing insights into its cell permeability and whole-cell efficacy.[5] A common method for assessing cell proliferation is the MTT assay, which measures the metabolic activity of viable cells.[5]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the concentration at which this compound inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a methotrexate-resistant line for comparative studies)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Methotrexate (B535133) (MTX) as a positive control inhibitor[5]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and methotrexate in complete medium. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration wells.[5]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.[5]
Data Presentation
The quantitative data from the cell proliferation assay should be organized into a clear and structured table for easy comparison of the inhibitory activities of this compound and the positive control, Methotrexate.
| Compound | Cell Line | Incubation Time (h) | GI50 (nM) |
| This compound | HeLa | 48 | Value |
| This compound | HeLa | 72 | Value |
| This compound | A549 | 48 | Value |
| This compound | A549 | 72 | Value |
| Methotrexate | HeLa | 48 | Value |
| Methotrexate | HeLa | 72 | Value |
| Methotrexate | A549 | 48 | Value |
| Methotrexate | A549 | 72 | Value |
Note: The GI50 values are to be determined experimentally.
Visualizations
DHFR Signaling Pathway and Inhibition
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: Step-by-step workflow for the this compound cell-based proliferation assay.
References
Application Notes and Protocols for Dhfr-IN-13: A Potent Dihydrofolate Reductase (DHFR) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] This reaction is crucial for the de novo synthesis of purines, thymidylate, and several amino acids, which are essential for DNA synthesis and cellular proliferation.[3][4] Consequently, DHFR has been identified as a significant therapeutic target for various diseases, including cancer and microbial infections.[3] DHFR inhibitors disrupt the folate pathway, leading to the depletion of THF, which in turn inhibits DNA synthesis and arrests cell growth, particularly in rapidly dividing cells.[3] Dhfr-IN-13 is a potent and specific inhibitor of DHFR, making it a valuable tool for studying the biological roles of DHFR and for screening for novel therapeutic agents.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against purified DHFR.
Signaling Pathway
The inhibition of DHFR by this compound blocks the conversion of DHF to THF, a critical step in the folate metabolism pathway. This disruption leads to a downstream depletion of essential precursors for the synthesis of DNA, RNA, and proteins, ultimately resulting in the cessation of cell growth and proliferation.
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound and a reference compound, Methotrexate (B535133), against DHFR is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM)* |
| This compound | DHFR | 15.8 |
| Methotrexate | DHFR | 4.7 |
Note: The IC50 value for this compound is provided as an example. Actual values may vary based on experimental conditions. The IC50 value for methotrexate can vary but is typically in the low nanomolar range.[5]
Experimental Protocols
Principle of the Assay
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is directly proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
DHFR Enzyme: Recombinant human DHFR
-
DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl
-
Substrate: Dihydrofolate (DHF)
-
Cofactor: NADPH
-
Test Compound: this compound
-
Positive Control: Methotrexate
-
Solvent: 100% DMSO
-
Microplate: 96-well, clear, flat-bottom
-
Microplate Reader: Capable of kinetic measurements at 340 nm
Reagent Preparation
-
DHFR Assay Buffer (1X): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.
-
DHFR Enzyme Stock Solution: Reconstitute lyophilized enzyme in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 20 nM).
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare fresh on the day of the experiment and keep on ice, protected from light.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer.
Experimental Workflow
The following diagram outlines the key steps in the DHFR enzyme inhibition assay.
Caption: Experimental workflow for the DHFR enzyme inhibition assay.
Assay Procedure (96-well plate format)
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1 mM. Also, prepare dilutions of methotrexate for the positive control.
-
Assay Plate Setup:
-
Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO
-
Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme
-
Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme
-
Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL DHFR enzyme
-
-
Pre-incubation: Add the assay buffer, inhibitor (or DMSO/methotrexate), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add a 10 µL mixture of DHF and NADPH solution to all wells. The final reaction volume will be 110 µL. The final concentrations should be in the range of 10-100 µM for both DHF and NADPH, but may require optimization.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
Data Analysis
-
Calculate Initial Velocity: Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal in negative control | Inactive enzyme | Ensure proper storage and handling of the DHFR enzyme. Use a new aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded NADPH or DHF | Prepare fresh NADPH and DHF solutions. Protect from light and store on ice. | |
| High background signal in blank wells | Contamination of reagents | Use fresh, high-quality reagents and ultrapure water. |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature throughout the assay. | |
| IC50 value out of expected range | Incorrect inhibitor concentration | Verify the stock concentration and serial dilutions of this compound. |
| Assay conditions not optimal | Optimize enzyme, substrate, and cofactor concentrations. The incubation time with the inhibitor may also need to be adjusted. |
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Evaluation of DHFR Inhibitors in Cancer Cell Lines
Disclaimer: Publicly available data on the application of Dhfr-IN-13 in cancer cell lines is limited. Information from suppliers indicates that this compound is primarily an antifungal agent with an IC50 of 10.2 μM against Rhizoctonia solani Dihydrofolate Reductase (DHFR) and a significantly higher IC50 of 227.7 μM against human DHFR, suggesting low potency for human cells[1]. The following application notes and protocols are therefore provided as a general guide for the evaluation of novel, potent DHFR inhibitors in a cancer research setting.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors, making DHFR a well-established therapeutic target in oncology.[1]
DHFR inhibitors act by competitively binding to the active site of the enzyme, thereby blocking the production of THF.[3] This leads to a depletion of the nucleotide pool, disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis, often referred to as "thymineless death". This document provides detailed protocols for researchers to assess the in vitro efficacy of a novel DHFR inhibitor in cancer cell lines.
Mechanism of Action of DHFR Inhibitors
The primary mechanism of action of DHFR inhibitors is the interruption of the folate pathway, leading to the inhibition of DNA synthesis. The downstream effects include the induction of cell cycle arrest, typically at the S-phase, and the initiation of the apoptotic cascade.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of a Novel DHFR Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| HeLa | Cervical Cancer | Value |
| Jurkat | T-cell Leukemia | Value |
Table 2: Effect of a Novel DHFR Inhibitor on Cell Cycle Distribution in A549 Cells (24h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Inhibitor (IC50) | Value | Value | Value |
| Inhibitor (2x IC50) | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for the initial characterization of a novel DHFR inhibitor in cancer cell lines.
Preparation of DHFR Inhibitor Stock Solution
Materials:
-
Novel DHFR inhibitor powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of inhibitor powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the inhibitor powder in DMSO.
-
Vortex until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Novel DHFR inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the DHFR inhibitor in complete medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression levels of DHFR and key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-DHFR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the DHFR inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This method uses flow cytometry to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the DHFR inhibitor at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Expected Outcomes and Interpretation
The successful inhibition of DHFR in cancer cell lines is expected to yield specific, measurable outcomes.
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected, allowing for the calculation of an IC50 value. A lower IC50 value indicates higher potency.
-
Western Blot Analysis: An increase in the levels of cleaved PARP and cleaved Caspase-3 would confirm the induction of apoptosis.
-
Cell Cycle Analysis: An accumulation of cells in the S-phase of the cell cycle would be consistent with the inhibition of DNA synthesis.
These protocols provide a foundational framework for the initial in vitro characterization of a novel DHFR inhibitor's anticancer activity. Further experiments, such as colony formation assays, apoptosis assays (e.g., Annexin V staining), and in vivo studies, would be necessary for a more comprehensive evaluation.
References
Dhfr-IN-13 for Studying Drug Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhfr-IN-13, a potent Dihydrofolate Reductase (DHFR) inhibitor, in the study of drug resistance mechanisms. The protocols outlined below cover essential experiments from determining baseline sensitivity to generating and characterizing this compound-resistant cell lines.
Introduction to DHFR and Drug Resistance
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, a mechanism exploited by several anticancer and antimicrobial drugs.
Drug resistance to DHFR inhibitors is a significant clinical challenge. Cancer cells can develop resistance through various mechanisms, including:
-
Gene Amplification: Increased copy number of the DHFR gene, leading to overexpression of the DHFR protein.
-
Point Mutations: Mutations in the DHFR gene that reduce the binding affinity of the inhibitor.
-
Decreased Drug Influx: Alterations in drug transporters that limit the uptake of the inhibitor.
-
Increased Drug Efflux: Overexpression of efflux pumps that actively remove the inhibitor from the cell.
This compound serves as a valuable research tool to investigate these resistance mechanisms and to evaluate strategies to overcome them.
Data Presentation
Table 1: In Vitro Potency of DHFR Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common DHFR inhibitors against a parental, sensitive cancer cell line. This data is crucial for establishing the baseline sensitivity and for determining the starting concentrations for generating resistant cell lines.
| Compound | Target Cell Line | IC50 (nM) |
| This compound | MCF-7 | [Insert Experimental Value] |
| Methotrexate | MCF-7 | 80 |
| Pemetrexed | MCF-7 | 120 |
| Trimethoprim | MCF-7 | >10000 |
Note: The IC50 value for this compound is a placeholder and should be replaced with experimentally determined data.
Table 2: Characterization of this compound Resistant Cell Line
This table presents a comparative analysis of the parental and the this compound-resistant cell lines, quantifying the degree of resistance and investigating the underlying mechanisms.
| Parameter | Parental MCF-7 | This compound-Resistant MCF-7 | Fold Resistance |
| This compound IC50 (nM) | [Value from Table 1] | [Insert Experimental Value] | [Calculate] |
| DHFR mRNA Expression (Relative Fold Change) | 1.0 | [Insert Experimental Value] | [Calculate] |
| DHFR Protein Level (Relative Fold Change) | 1.0 | [Insert Experimental Value] | [Calculate] |
| DHFR Gene Copy Number (Relative Fold Change) | 1.0 | [Insert Experimental Value] | [Calculate] |
Note: All values for the resistant cell line are placeholders and should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol details the methodology to determine the concentration of this compound that inhibits 50% of cell growth in a given cell line.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium.
-
Drug Treatment: Replace the medium with 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes the process of developing a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks
Procedure:
-
Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound (e.g., the IC20 or IC30 value determined in Protocol 1).
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Once the cells are growing steadily, passage them as you would for the parental line, always maintaining the same concentration of this compound in the culture medium.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., by a factor of 1.5 to 2) once the cells have adapted to the current concentration and are growing robustly.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Resistance Confirmation: Periodically, and upon establishing a cell line that can tolerate a significantly higher concentration of this compound, confirm the level of resistance by re-evaluating the IC50 value (Protocol 1) and comparing it to the parental cell line.
-
Stock Generation: Once a stable resistant cell line is established, create frozen stocks for future experiments.
Protocol 3: Analysis of DHFR Gene Amplification by qPCR
This protocol outlines the steps to quantify the copy number of the DHFR gene in resistant cells relative to parental cells.
Materials:
-
Parental and this compound-resistant cell lines
-
Genomic DNA extraction kit
-
Primers for the DHFR gene and a reference gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cells using a commercial kit.
-
Primer Design: Design or obtain validated primers for the DHFR gene and a stable reference gene.
-
qPCR Reaction Setup: Set up qPCR reactions containing genomic DNA, primers for either DHFR or the reference gene, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative copy number of the DHFR gene in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the reference gene.
Visualizations
Caption: DHFR pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
Caption: Common mechanisms of acquired resistance to DHFR inhibitors like this compound.
Application Notes and Protocols for In Vivo Studies of Dhfr-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-13 is a novel inhibitor of Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cellular proliferation.[1][2][3][4] By inhibiting DHFR, this compound depletes the cellular pool of THF, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2] This mechanism makes DHFR an attractive therapeutic target, particularly in oncology and for infectious diseases, as rapidly dividing cells are highly dependent on this pathway for their growth and survival.[1][3][5]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound, detailing experimental design, protocols, and data interpretation.
Mechanism of Action: Dihydrofolate Reductase Inhibition
DHFR inhibitors like this compound typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[2] The inhibition of DHFR leads to a cascade of downstream effects, primarily the depletion of THF. This has two major consequences:
-
Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[2]
-
Inhibition of Purine Synthesis: THF derivatives are also crucial for the de novo synthesis of purines, which are fundamental components of DNA and RNA.[2]
The overall effect is the cessation of DNA synthesis, which disproportionately affects rapidly proliferating cells such as cancer cells.[5]
Below is a diagram illustrating the DHFR signaling pathway and the point of inhibition by this compound.
Caption: DHFR Signaling Pathway and Inhibition by this compound.
In Vivo Experimental Design
A well-designed in vivo study is crucial to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound. The following sections outline key considerations and protocols.
Animal Models
The choice of animal model is critical and depends on the therapeutic indication. For oncology studies, murine xenograft models are commonly used.
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to DHFR inhibition.
-
Animal Strain: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Animal Health: Ensure all animals are healthy and acclimated to the facility before the start of the study.
Dose Range Finding and Maximum Tolerated Dose (MTD) Study
Before initiating efficacy studies, it is essential to determine the dose range that is both safe and effective. A Maximum Tolerated Dose (MTD) study is performed to identify the highest dose that does not cause unacceptable toxicity.[1]
Protocol for MTD Study:
-
Animal Groups: Randomize healthy mice into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer escalating doses of this compound to the treatment groups.
-
Monitoring: Monitor the animals daily for signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is often a sign of significant toxicity).
-
Changes in behavior (e.g., lethargy, ruffled fur).
-
Mortality.
-
-
MTD Determination: The MTD is typically defined as the highest dose that results in no more than 10% body weight loss and no mortality.
Table 1: Exemplary MTD Study Design for this compound
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | 0 | Daily | 5 |
| 2 | This compound | 10 | Daily | 5 |
| 3 | This compound | 25 | Daily | 5 |
| 4 | This compound | 50 | Daily | 5 |
| 5 | This compound | 100 | Daily | 5 |
Efficacy Study in Xenograft Models
Once the MTD is determined, an efficacy study can be conducted to evaluate the anti-tumor activity of this compound.
Protocol for Xenograft Efficacy Study:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Animal Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[1]
-
Drug Preparation and Administration:
-
Prepare the formulation of this compound in the chosen vehicle on each day of dosing.[1] The vehicle should ensure solubility and stability without causing toxicity.[1]
-
Administer the inhibitor and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intravenous injection three times a week).[1]
-
-
Monitoring During Treatment:
-
Study Termination and Analysis:
-
The study is typically terminated after 3-4 weeks of treatment, or when the tumors in the control group reach the protocol-defined size limit.[1]
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.[1]
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[1]
-
Table 2: Exemplary Efficacy Study Design for this compound in a Murine Xenograft Model
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | 3 times/week | Intravenous | 10 |
| 2 | This compound | 25 | 3 times/week | Intravenous | 10 |
| 3 | This compound | 50 | 3 times/week | Intravenous | 10 |
| 4 | Positive Control (e.g., Methotrexate) | 20 | 3 times/week | Intravenous | 10 |
Below is a diagram illustrating the general experimental workflow for in vivo studies of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing schedules and predicting clinical outcomes.
-
Pharmacokinetic (PK) Analysis: This involves measuring the concentration of this compound in plasma and tissues at various time points after administration. Key parameters to determine include half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
-
Pharmacodynamic (PD) Analysis: This involves measuring the biological effect of this compound in the target tissue (e.g., tumor). This could include measuring the inhibition of DHFR activity or the levels of downstream biomarkers.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.
Table 3: Exemplary Summary of Efficacy Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1500 ± 150 | 1.5 ± 0.15 | - | -2.5 ± 1.0 |
| This compound (25 mg/kg) | 750 ± 80 | 0.75 ± 0.08 | 50 | -5.0 ± 1.5 |
| This compound (50 mg/kg) | 300 ± 50 | 0.3 ± 0.05 | 80 | -8.0 ± 2.0 |
| Positive Control | 450 ± 60 | 0.45 ± 0.06 | 70 | -10.0 ± 2.5 |
Conclusion
This document provides a foundational framework for the in vivo characterization of the novel DHFR inhibitor, this compound. The outlined protocols for MTD and efficacy studies, along with considerations for PK/PD analysis, will guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure a comprehensive preclinical assessment, paving the way for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Dihydrofolate Reductase (DHFR) Inhibitor in Animal Models
Disclaimer: Information regarding a specific compound designated "Dhfr-IN-13" is not available in the public domain or scientific literature. The following application notes and protocols are provided as a general guideline for the in vivo study of a novel Dihydrofolate Reductase (DHFR) inhibitor. The details are based on established methodologies for well-characterized DHFR inhibitors, such as methotrexate (B535133), and should be adapted based on the specific physicochemical and pharmacological properties of the test compound.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cellular proliferation.[1][2] By inhibiting DHFR, the cellular pool of THF is depleted, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1] This mechanism makes DHFR an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[1][3]
Quantitative Data Summary
The following table summarizes representative dosage and experimental parameters for the well-known DHFR inhibitor, methotrexate, in murine cancer models. This data can serve as a starting point for designing studies with a novel DHFR inhibitor.
| Parameter | Details | Reference |
| Animal Model | Xenograft models using human cancer cell lines (e.g., HL-60, HeLa, A549) in immunodeficient mice (e.g., nude, SCID). | [4] |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.). | [5] |
| Vehicle | Saline, Phosphate-buffered saline (PBS), solutions with solubilizing agents like DMSO and Tween 80. | [1] |
| Dosage Range | Highly variable depending on the model and treatment schedule. Can range from low doses (e.g., 1-5 mg/kg) to high doses (e.g., 20-50 mg/kg). | [5] |
| Dosing Frequency | Daily, every other day, or weekly, depending on the maximum tolerated dose (MTD) and efficacy studies. | [1] |
| Monitoring Parameters | Tumor volume, body weight, clinical signs of toxicity, survival. | [1] |
Signaling Pathway
Caption: DHFR signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the novel DHFR inhibitor that can be administered without causing unacceptable toxicity.
Materials:
-
Novel DHFR inhibitor
-
Vehicle (e.g., sterile PBS with 5% DMSO and 10% Tween 80)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Acclimate animals for at least one week before the start of the experiment.
-
Prepare a stock solution of the novel DHFR inhibitor in the chosen vehicle.
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer escalating doses of the inhibitor to the different groups. The starting dose should be based on any available in vitro cytotoxicity data.
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, ruffled fur), and food/water intake.
-
Record body weight every other day.
-
The MTD is typically defined as the highest dose that does not result in more than 10-15% body weight loss or any signs of severe toxicity.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the novel DHFR inhibitor in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Novel DHFR inhibitor
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the novel DHFR inhibitor at the predetermined dose (based on the MTD study) and schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor and record body weight and any clinical signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of weeks), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow
Caption: General workflow for in vivo evaluation of a novel DHFR inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective expression of methotrexate-resistant dihydrofolate reductase (DHFR) activity in mice transduced with DHFR retrovirus and administered methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHFR Inhibitor Combination Therapy in Cancer Research
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Dhfr-IN-13". Therefore, to fulfill the request for detailed Application Notes and Protocols, the well-characterized, clinically approved multi-targeted antifolate, Pemetrexed (B1662193) , will be used as a representative Dihydrofolate Reductase (DHFR) inhibitor. The following information is based on published data for Pemetrexed and its use in combination with other chemotherapeutic agents.
Introduction
Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), key enzymes in the folate metabolic pathway.[1][2] Inhibition of these enzymes disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to cell death.[1][2] Due to its mechanism of action, Pemetrexed is particularly effective against rapidly dividing cancer cells and is often used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance. This document provides an overview of Pemetrexed's application in combination therapy, along with detailed protocols for in vitro evaluation.
Mechanism of Action and Rationale for Combination Therapy
Pemetrexed exerts its cytotoxic effects by interrupting the synthesis of nucleotide precursors. By targeting multiple enzymes in the folate pathway, it creates a thymineless state and disrupts purine (B94841) synthesis, ultimately leading to an S-phase arrest of the cell cycle and apoptosis.[3][4]
Combining Pemetrexed with other chemotherapeutic agents with different mechanisms of action can lead to synergistic or additive effects. For instance:
-
Platinum-based agents (Cisplatin, Carboplatin): These drugs form DNA adducts, leading to DNA damage and apoptosis. The combination with Pemetrexed, which inhibits DNA precursor synthesis, can result in enhanced cancer cell killing.[5][6]
-
Gemcitabine (B846): As a pyrimidine (B1678525) nucleoside antimetabolite, gemcitabine also disrupts DNA synthesis, and preclinical studies have demonstrated synergy when combined with Pemetrexed.[1][2]
Data Presentation: Efficacy of Pemetrexed in Combination Therapy
The following tables summarize clinical and preclinical data for Pemetrexed in combination with other chemotherapy drugs.
Table 1: Clinical Efficacy of Pemetrexed Combination Therapy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Combination Regimen | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Time to Progression (TTP) | Reference |
| Pemetrexed + Carboplatin (B1684641) | 50 | 24% | 13.5 months | 5.4 months | [7] |
| Pemetrexed + Oxaliplatin | 41 | 26.8% | 10.5 months | 5.5 months | [8] |
| Pemetrexed + Carboplatin | 39 | 31.6% | 10.5 months | 5.7 months | [8] |
| Pemetrexed + Cisplatin | 65 | 52.8% (6-mo PFS rate) | 11.7 months | - | [9] |
| Pemetrexed + Carboplatin | 65 | 39.3% (6-mo PFS rate) | - | - | [9] |
Table 2: Preclinical Cytotoxicity of Pemetrexed in Cancer Cell Lines
| Cell Line | Cancer Type | Pemetrexed IC50 | Combination Agent | Combination Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | ~100 nM (for apoptosis induction) | Cisplatin (200 nM) | Intermediate cytotoxicity compared to Cisplatin alone | [5] |
| PC9 | Non-Small Cell Lung Cancer | 50-100 nM (dose-dependent decrease in viability) | - | - | [3] |
| SNU-601 | Gastric Cancer | 17 nM | - | - | [10] |
| SNU-16 | Gastric Cancer | 36 nM | - | - | [10] |
| SNU-620 | Gastric Cancer | > 50 µM | - | - | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Pemetrexed alone and in combination with another chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, PC9)
-
Complete cell culture medium
-
Pemetrexed
-
Combination drug (e.g., Cisplatin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of Pemetrexed and the combination drug in complete medium.
-
For combination studies, drugs can be added simultaneously or sequentially.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy can be assessed by calculating the Combination Index (CI) using software like CompuSyn.[12]
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by Pemetrexed in combination with another drug.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Pemetrexed and combination drug
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Pemetrexed, the combination drug, or the combination for 72 hours.[3][5]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[3][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[5]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of Pemetrexed combination therapy on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Pemetrexed and combination drug
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay for 24-72 hours.[3][4]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.[3]
Visualizations
Caption: Pemetrexed inhibits key enzymes in the folate pathway.
Caption: Workflow for a cell viability assay with combination therapy.
Caption: Conceptual diagram of synergy between Pemetrexed and Cisplatin.
References
- 1. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine and pemetrexed disodium combinations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 4. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of pemetrexed in combination with carboplatin in the first-line treatment of advanced nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluation of Dhfr-IN-13 Against Resistant Dihydrofolate Reductase (DHFR) Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for DNA synthesis and cellular proliferation.[1][2] Consequently, DHFR has been a long-standing and validated therapeutic target for antimicrobial and anticancer agents.[3][4]
The clinical utility of established DHFR inhibitors, such as trimethoprim (B1683648) and methotrexate, is increasingly compromised by the emergence of drug resistance.[5][6] Resistance often arises from point mutations within the folA gene (in bacteria) encoding DHFR, which can decrease the binding affinity of the inhibitor to the enzyme's active site while preserving its catalytic function.[6][7] Other resistance mechanisms include overexpression of the DHFR enzyme or acquisition of resistant DHFR gene variants.[7]
Dhfr-IN-13 is a novel investigational inhibitor of DHFR. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound against both wild-type DHFR and a panel of clinically relevant resistant DHFR mutants. The described methodologies will enable researchers to determine the inhibitory potency of this compound, assess its activity in a cellular context, and characterize its potential to overcome common resistance mechanisms.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of action of DHFR inhibitors.
Caption: DHFR's role in the folate pathway and inhibitor action.
Experimental Protocols
A systematic evaluation of this compound involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess whole-cell efficacy against wild-type and resistant strains.
Biochemical DHFR Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified wild-type and mutant DHFR enzymes. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][7]
Materials:
-
Purified recombinant wild-type and resistant mutant DHFR enzymes
-
This compound stock solution (in DMSO)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of DHFR enzyme (e.g., 20 nM) in cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Prepare a 2X reaction mix of substrates containing DHF (e.g., 200 µM) and NADPH (e.g., 200 µM) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the this compound serial dilutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the 2X DHFR enzyme solution to each well.
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Cell-Based Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the growth of bacterial or other microbial strains expressing either wild-type or mutant DHFR.
Materials:
-
Bacterial strains (e.g., E. coli or S. aureus) expressing wild-type DHFR.
-
Isogenic bacterial strains engineered to express specific resistant DHFR mutants (e.g., L28R, P21L, F98Y).[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[7]
-
This compound stock solution (in DMSO).
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.[7]
Procedure:
-
Inhibitor Preparation: Prepare two-fold serial dilutions of this compound in the appropriate growth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing bacteria and medium but no inhibitor.
-
Negative Control: Wells containing medium only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Experimental Workflow Diagram
Caption: Workflow for testing this compound against DHFR mutants.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between the activity of this compound and standard inhibitors against wild-type and resistant mutants.
Table 1: Biochemical Inhibition of Wild-Type and Resistant DHFR Mutants
| Enzyme Variant | This compound IC₅₀ (nM) | Trimethoprim IC₅₀ (nM) | Resistance Fold-Change (this compound)¹ | Resistance Fold-Change (Trimethoprim)¹ |
| Wild-Type | [Insert Value] | [Insert Value] | 1.0 | 1.0 |
| L28R Mutant | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
| F98Y Mutant | [Insert Value] | [InsertValue] | [Calculate] | [Calculate] |
| P21L Mutant | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
¹Resistance Fold-Change = IC₅₀ (Mutant) / IC₅₀ (Wild-Type)
Table 2: Cellular Activity (MIC) Against Strains with DHFR Mutants
| Bacterial Strain | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Resistance Fold-Change (this compound)¹ | Resistance Fold-Change (Trimethoprim)¹ |
| Wild-Type DHFR | [Insert Value] | [Insert Value] | 1.0 | 1.0 |
| L28R DHFR | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
| F98Y DHFR | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
| P21L DHFR | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
¹Resistance Fold-Change = MIC (Mutant Strain) / MIC (Wild-Type Strain)
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel DHFR inhibitors like this compound. By systematically assessing the compound's potency against both purified enzymes and whole cells expressing clinically relevant resistance mutations, researchers can gain critical insights into its potential as a next-generation therapeutic capable of overcoming existing drug resistance. The comparative analysis against established drugs is essential for determining the clinical viability and strategic development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for High-Throughput Screening of Dhfr-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cellular proliferation.[3][4] This central role in cell growth has established DHFR as a key therapeutic target for a range of diseases, including cancer and infectious diseases.[2][5] Inhibitors of DHFR, such as methotrexate, are clinically proven agents that disrupt the folate pathway, leading to cell death, particularly in rapidly dividing cells.[6][7]
The continuous search for novel DHFR inhibitors with enhanced potency, selectivity, and improved resistance profiles is a significant focus in drug discovery. High-throughput screening (HTS) offers a powerful approach to rapidly assess large chemical libraries for new inhibitory compounds like Dhfr-IN-13.[4][8] These application notes provide detailed methodologies for the high-throughput screening and characterization of this compound, a novel potential inhibitor of DHFR. The described workflow includes a primary biochemical screen to identify direct enzyme inhibitors, followed by secondary cell-based assays to determine whole-cell activity and cytotoxicity.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
The primary function of DHFR is the NADPH-dependent reduction of DHF to THF.[2][9] THF is then converted into various cofactors, such as 5,10-methylenetetrahydrofolate, which is essential for the thymidylate synthase (TS) catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for DNA synthesis.[3][10] By inhibiting DHFR, compounds like this compound are expected to deplete the intracellular pool of THF. This depletion disrupts the synthesis of dTMP and purines, thereby inhibiting DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[6][11]
High-Throughput Screening Workflow
A systematic HTS campaign is employed to identify and characterize novel DHFR inhibitors. The process begins with a primary screen of a large compound library against the purified DHFR enzyme. Active compounds, or "hits," from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (IC50), and evaluate their effects in a cellular context. This funnel-like approach efficiently narrows down a vast number of initial compounds to a select few validated leads for further optimization and development.
References
- 1. plexusdx.com [plexusdx.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. benchchem.com [benchchem.com]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Dhfr-IN-13 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cell permeability of Dhfr-IN-13, a dihydrofolate reductase (DHFR) inhibitor. These guidelines are intended to assist researchers in pharmacology, drug discovery, and cancer biology in evaluating the compound's ability to cross cellular barriers, a critical step in determining its potential as a therapeutic agent.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][3] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][2]
This compound is an inhibitor of DHFR. By blocking DHFR activity, this compound disrupts the production of THF, leading to the depletion of essential precursors for DNA synthesis.[1][4] This ultimately results in the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.[4] For this compound to be effective against an intracellular target like DHFR, it must be able to permeate the cell membrane. Therefore, assessing its cell permeability is a key step in its preclinical development.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors like this compound typically function as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity.[1] This prevents the binding of the natural substrate, DHF, thereby halting the catalytic reduction to THF. The subsequent depletion of THF disrupts the synthesis of thymidylate and purines, which are essential for DNA replication and repair.[1][4] This disruption of DNA synthesis leads to cell cycle arrest and ultimately, apoptosis (cell death).[5]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound from cell permeability and cytotoxicity assays. This data is essential for interpreting the compound's efficacy and pharmacokinetic properties.
| Cell Line | Assay Type | Parameter | Value (Example) |
| Caco-2 | Permeability Assay | Papp (A→B) (cm/s) | 1.5 x 10⁻⁶ |
| Caco-2 | Permeability Assay | Papp (B→A) (cm/s) | 3.0 x 10⁻⁶ |
| Caco-2 | Permeability Assay | Efflux Ratio (Papp B→A / Papp A→B) | 2.0 |
| MCF-7 | Cell Proliferation (MTT) | IC₅₀ (µM) | 0.5 |
| A549 | Cell Proliferation (MTT) | IC₅₀ (µM) | 1.2 |
| HCT116 | Cell Proliferation (MTT) | IC₅₀ (µM) | 0.8 |
Note: The values presented in this table are for illustrative purposes only and may not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general method for assessing the permeability of this compound using the Caco-2 cell line, which is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound stock solution (in DMSO)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer using an epithelial voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
On the day of the experiment, wash the cell monolayer with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS at the desired concentration.
-
Add the this compound solution to the apical (A) side (donor compartment) of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side.
-
Replenish the basolateral compartment with fresh HBSS after each sampling.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
To assess active efflux, perform the permeability assay in the reverse direction.
-
Add the this compound solution to the basolateral (B) side (donor compartment).
-
Add fresh HBSS to the apical (A) side (receiver compartment).
-
Collect samples from the apical side at the same time points as the A→B assay.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.[5][7]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7]
-
References
Application Notes and Protocols for Novel Dihydrofolate Reductase (DHFR) Inhibitors in Xenograft Mouse Models
Note: Initial searches for a specific compound designated "Dhfr-IN-13" did not yield any publicly available information. Therefore, these application notes and protocols are presented as a generalized guide for a hypothetical novel Dihydrofolate Reductase (DHFR) inhibitor, referred to herein as "Novel DHFR Inhibitor," in the context of xenograft mouse models. The data and methodologies are based on established practices for evaluating DHFR inhibitors and other anti-cancer agents in preclinical settings.
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are crucial for DNA synthesis, repair, and cellular proliferation.[2][4][5] Consequently, DHFR is a well-established therapeutic target for various diseases, particularly cancer.[6][7] DHFR inhibitors disrupt this pathway, leading to the depletion of THF, which in turn inhibits DNA synthesis and cell growth, especially in rapidly dividing cancer cells.[2][4][6] Methotrexate, a well-known DHFR inhibitor, is widely used in cancer chemotherapy.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of novel DHFR inhibitors using xenograft mouse models. The protocols outlined below are intended to guide researchers in assessing the anti-tumor efficacy and pharmacological properties of new chemical entities targeting DHFR.
Mechanism of Action and Signaling Pathway
DHFR inhibitors act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity and preventing the binding of its natural substrate, DHF.[2] This inhibition leads to a cascade of downstream effects, primarily the depletion of THF. The lack of THF directly impacts two critical biosynthetic pathways:
-
Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, the enzyme that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2]
-
Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines, which are fundamental components of DNA and RNA.[2]
The ultimate consequence of DHFR inhibition is the disruption of DNA replication and cell cycle progression, leading to cell death, particularly in highly proliferative cancer cells.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data that would be collected during a typical xenograft study of a novel DHFR inhibitor. The values presented are hypothetical and for illustrative purposes.
| Parameter | Vehicle Control | Novel DHFR Inhibitor (Low Dose) | Novel DHFR Inhibitor (High Dose) | Positive Control (e.g., Methotrexate) |
| Efficacy | ||||
| Tumor Growth Inhibition (%) | 0 | 45% | 85% | 90% |
| Final Average Tumor Volume (mm³) | 1500 ± 200 | 825 ± 150 | 225 ± 75 | 150 ± 50 |
| Tolerability | ||||
| Body Weight Change (%) | +5% | -2% | -8% | -10% |
| Treatment-Related Deaths | 0/10 | 0/10 | 1/10 | 1/10 |
| Pharmacodynamics | ||||
| intratumoral THF level | 100% (baseline) | 50% of baseline | 20% of baseline | 15% of baseline |
Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to DHFR inhibition. Examples include human acute myeloid leukemia (MOLM-13), breast cancer (MCF-7), or colon cancer (HCT-116) cell lines.[8]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Mouse Model Development
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Formulation and Administration of the Novel DHFR Inhibitor
-
Formulation: Prepare the Novel DHFR Inhibitor in a suitable vehicle (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80). The final concentration of any organic solvents should be well-tolerated by the animals.
-
Dosing and Administration:
-
Determine the dosage levels based on prior in vitro potency and any available toxicology data.
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).
-
The treatment schedule can vary (e.g., once daily, twice daily, or every other day) for a specified duration (e.g., 21 days).
-
Include a vehicle control group and a positive control group (e.g., methotrexate).
-
Efficacy and Tolerability Assessment
-
Efficacy:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate Tumor Growth Inhibition (TGI) as a primary efficacy endpoint.
-
-
Tolerability:
-
Monitor animal health daily, observing for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Body weight is a key indicator of tolerability; a significant and sustained body weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses
-
PD Analysis:
-
Collect tumor and plasma samples at specified time points after the final dose.
-
Analyze tumor tissue for levels of THF and DHF using methods like LC-MS/MS to confirm target engagement.
-
Immunohistochemistry or Western blotting can be used to assess downstream markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
-
PK Analysis:
-
Collect blood samples at various time points after a single dose to determine the concentration of the Novel DHFR Inhibitor over time.
-
Analyze plasma samples to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. research.monash.edu [research.monash.edu]
- 8. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for Dhfr-IN-13: A Tool for Studying Folate Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhfr-IN-13, a potent inhibitor of Dihydrofolate Reductase (DHFR), as a tool to investigate folate metabolism. The protocols and data presented herein are intended to facilitate research into the critical role of DHFR in cellular processes and to aid in the discovery of novel therapeutic agents.
Introduction to Dihydrofolate Reductase (DHFR) and Folate Metabolism
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and several amino acids, which are critical for DNA synthesis, repair, and cellular proliferation.[1][4] Consequently, DHFR is a well-established therapeutic target for a range of diseases, including cancer and microbial infections.[1][4][5] Inhibitors of DHFR, such as methotrexate, are widely used in clinical settings.[4][5] this compound is a novel investigational inhibitor of DHFR, designed to be a valuable tool for the detailed study of folate pathway dynamics and for the evaluation of new therapeutic strategies targeting this enzyme.
Data Presentation: Comparative Analysis of DHFR Inhibitors
To understand the potency and selectivity of a novel DHFR inhibitor like this compound, it is crucial to compare its activity with well-characterized inhibitors. The following table summarizes the inhibitory activities of selected compounds against DHFR from different species.
| Inhibitor | Target DHFR | Inhibition Type | IC50 (µM) | Ki (nM) | Reference |
| This compound * | M. tuberculosis | Uncompetitive | 7 | - | [6] |
| Methotrexate | Human | Competitive, Slow-binding | - | 0.0034 | [6] |
| Trimethoprim | E. coli | Competitive | - | 4-5 | [6] |
| Compound 2 | Human | - | 0.06 | - | [7] |
| Compound 4 | Bovine liver | - | 0.004 | - | [7] |
| Compound 13 | Human | - | 0.59 | - | [7] |
| Compound 14 | Human | - | 0.46 | - | [7] |
Note: Data for this compound is presented as a representative example based on a similar research compound, Dhfr-IN-2.[6] IC50 and Ki values can vary based on experimental conditions.
Folate Metabolism Pathway and DHFR Inhibition
The diagram below illustrates the central role of DHFR in the folate pathway and the mechanism of action for inhibitors like this compound.
Caption: Folate metabolism pathway and DHFR inhibition by this compound.
Experimental Protocols
This protocol measures the inhibitory effect of this compound on the enzymatic activity of purified DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified recombinant DHFR enzyme
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of DHF in the assay buffer.
-
Prepare a fresh solution of NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of serially diluted this compound (or DMSO for control) to each well.
-
Add 178 µL of assay buffer containing the DHFR enzyme to each well and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of a solution containing both DHF and NADPH.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
This protocol allows for the quantification of changes in intracellular folate pools upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Extraction Buffer: 80% methanol, 20% water, with internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in ice-cold extraction buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate folate metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the different folate species (DHF, THF, 5-MTHF, etc.) using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each folate metabolite relative to the internal standard and normalize to the cell number or protein concentration.
-
Compare the folate profiles of this compound-treated cells to control cells.
-
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of a novel DHFR inhibitor.
Caption: Experimental workflow for DHFR inhibitor characterization.
Conclusion
This compound serves as a valuable chemical probe for elucidating the intricacies of folate metabolism and its role in health and disease. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the mechanism of action of DHFR inhibitors, explore their therapeutic potential, and discover novel drug candidates targeting this essential pathway. The systematic application of these methodologies will contribute to a deeper understanding of cellular metabolism and may pave the way for the development of next-generation antifolate therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dhfr-IN-13 Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for Dhfr-IN-13, a potent inhibitor of Dihydrofolate Reductase (DHFR). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture media or buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as precipitation, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous solution where its solubility is significantly lower. The sharp decrease in DMSO concentration upon dilution causes the compound to fall out of solution.
To prevent this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the DMSO percentage: While most cell lines can tolerate up to 0.5% DMSO, some may tolerate up to 1%. A slightly higher DMSO concentration in the final solution might help maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Use a multi-step dilution: Instead of diluting your DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer.
-
Consider formulation aids: For in vivo studies, formulation agents such as Tween-80, PEG400, or carboxymethylcellulose (CMC) may be necessary to create a stable solution or suspension.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability, which can be effective for up to three years.[1]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Issue 1: this compound powder does not dissolve in the chosen solvent.
-
Verify the Solvent: Ensure you are using a high-purity, anhydrous solvent like DMSO.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Vortexing/Sonication: Mix the solution vigorously using a vortex mixer. If dissolution is still incomplete, brief sonication can help break up aggregates and enhance solubility.
-
Try an Alternative Solvent: If DMSO is not suitable for your experiment, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could be tested, although solubility may be lower.
Issue 2: Precipitate forms in the stock solution during storage.
-
Check Storage Conditions: Confirm that the stock solution has been stored at -80°C and protected from light.
-
Re-dissolve: Before use, bring the vial to room temperature and vortex thoroughly to ensure any settled compound is redissolved. Gentle warming may also be applied.
-
Filter Sterilization: If you need to filter-sterilize your stock solution, use a low protein-binding PVDF or PTFE syringe filter. Be aware that if the compound is not fully dissolved, filtration may remove some of your product.
Quantitative Data
As specific quantitative solubility data for this compound is not publicly available, we provide a template for you to record your empirically determined solubility in various solvents.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Observations |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| Cell Culture Medium |
To determine the solubility, prepare a saturated solution and use spectrophotometry or HPLC to quantify the concentration in the supernatant after centrifugation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: this compound has a molecular weight of 489.0 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 489.0 g/mol = 0.00489 g = 4.89 mg.
-
-
Dissolution: Weigh out 4.89 mg of this compound powder and add it to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparing Working Solutions for In Vitro Cell-Based Assays
-
Determine Final Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cells in culture. For example, to achieve a final concentration of 10 µM from a 100 µM intermediate stock, you would add 100 µL to every 900 µL of cells in the well.
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO that is present in your experimental group.
Visualizations
Signaling Pathway
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Experimental Workflow
References
Technical Support Center: Optimizing Dhfr-IN-13 Concentration for Cell Culture
Disclaimer: Information on a specific molecule designated "Dhfr-IN-13" is not publicly available. This guide provides comprehensive information and protocols based on the general principles of optimizing the concentration of a novel dihydrofolate reductase (DHFR) inhibitor for cell culture experiments. The methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with new small molecule inhibitors targeting DHFR.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a DHFR inhibitor like this compound?
A1: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is an essential cofactor for the synthesis of nucleotides (the building blocks of DNA) and several amino acids.[1][2] By inhibiting DHFR, a compound like this compound blocks the production of THF, which disrupts DNA synthesis and repair. This ultimately leads to a halt in cell proliferation and can induce cell death, particularly in rapidly dividing cells.[5][6]
Q2: How should I prepare a stock solution of this compound?
A2: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7][8] It is crucial to ensure the compound is fully dissolved.[9] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] When preparing your working concentrations, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[10] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]
Q3: What is a good starting concentration range to test this compound in my cell culture experiments?
A3: For a novel inhibitor, it is best to start with a broad range of concentrations to determine its effect on your specific cell line. A common starting range is from 0.01 µM to 100 µM, often using serial dilutions.[11] This wide range will help you identify the concentrations at which the inhibitor has no effect, a partial effect, and a toxic effect.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration depends on the goal of your experiment. A common method to characterize the potency of an inhibitor is to determine its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor that reduces a specific biological process (like cell viability) by 50%.[12][13] This is typically determined by performing a dose-response experiment and measuring cell viability using an assay like the MTT or resazurin (B115843) assay.[14] For other experiments, you may want to use a concentration that gives a specific biological effect without causing significant cell death.
Q5: What are the common signs of toxicity in my cell culture?
A5: Signs of toxicity can include changes in cell morphology (e.g., rounding up, detaching from the plate), a significant decrease in cell proliferation, or overt cell death (presence of floating, dead cells). High concentrations of an inhibitor can cause off-target effects, leading to toxicity.[10] It is important to distinguish between the intended anti-proliferative effect of a DHFR inhibitor and general cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells, even at high concentrations.
| Possible Cause | Suggested Solution |
| Compound Instability | The compound may be unstable in the cell culture medium at 37°C. Perform a stability check by incubating the compound in the medium for various time points and analyzing its integrity using methods like LC-MS.[8][15] |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. If possible, perform a cell permeability assay.[15][16] |
| Incorrect Preparation or Storage | Ensure the stock solution was prepared correctly and has been stored properly to avoid degradation. Prepare a fresh stock solution from the powdered compound.[10] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms to DHFR inhibitors. Consider testing the compound on a different, potentially more sensitive, cell line. |
Problem 2: I am observing high levels of cell death even at very low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to DHFR inhibition. Perform a dose-response experiment with a lower range of concentrations to find a non-toxic working concentration. |
| Off-Target Effects | The inhibitor may be hitting other cellular targets, leading to toxicity. This is a common issue with small molecule inhibitors.[10] Consider performing a folinic acid rescue experiment. If supplementing the media with folinic acid rescues the cells from toxicity, the effect is likely on-target (related to DHFR inhibition).[17] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[10] |
Problem 3: My experimental results with this compound are not reproducible.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure that a consistent number of viable cells are seeded in each well for every experiment.[11] |
| Variability in Compound Dilution | Prepare fresh serial dilutions for each experiment from a reliable stock solution. Pipetting errors can lead to significant variability.[11] |
| Compound Precipitation | Visually inspect the culture medium after adding the inhibitor. If precipitation occurs, this can lead to inconsistent results. Try preparing a fresh, more dilute stock solution or lowering the final concentration.[11] |
| Inconsistent Incubation Times | Maintain a consistent incubation time with the inhibitor across all experiments.[11] |
Experimental Protocols
Protocol: IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Adherent cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[14]
-
DMSO
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It's recommended to prepare these at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor dose) and a no-treatment control.[18]
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).[18]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
After the incubation, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.[14]
-
Normalize the data to the vehicle control to get the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.[18]
-
Use non-linear regression analysis to calculate the IC50 value.[13][19]
-
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.22 ± 0.07 | 97.6 |
| 0.1 | 1.05 ± 0.06 | 84.0 |
| 1 | 0.65 ± 0.05 | 52.0 |
| 10 | 0.15 ± 0.03 | 12.0 |
| 100 | 0.05 ± 0.02 | 4.0 |
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Duration |
| MCF-7 | 1.2 | 72 hours |
| A549 | 2.5 | 72 hours |
| HCT116 | 0.8 | 72 hours |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified DHFR signaling pathway and the action of this compound.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Dihydrofolate Reductase [biocyclopedia.com]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. clyte.tech [clyte.tech]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Dhfr-IN-13 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Dhfr-IN-13, a potent inhibitor of Dihydrofolate Reductase (DHFR). The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an active inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] By inhibiting DHFR, this compound disrupts the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and growth. Its inhibitory action makes it a subject of interest for research in areas such as oncology and infectious diseases.
Q2: What are the recommended storage conditions for this compound?
-
As a solid (powder): Store in a tightly sealed container in a freezer, typically at -20°C. Before opening, allow the container to warm to room temperature to prevent moisture absorption.
-
As a stock solution (in DMSO): For long-term storage, it is recommended to store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
Many small molecule inhibitors, including those targeting DHFR, are readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO to a desired concentration, typically in the range of 10-100 mM.[1] Ensure the compound is fully dissolved before use.
Q4: What is the stability of this compound in cell culture medium?
The stability of small molecule inhibitors in cell culture medium at 37°C can be variable.[1] Degradation may occur over the course of an experiment due to interactions with medium components or cellular activity.[1] It is advisable to assess the stability of this compound in your specific experimental setup, especially for long-term studies (e.g., 24, 48, 72 hours).[1]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Recommendations |
| Solid (Powder) | -20°C | Store in a tightly sealed container. Allow to reach room temperature before opening to prevent condensation. |
| Stock Solution (in DMSO) | -20°C or -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[1] |
| In Cell Culture Medium | 37°C | Stability can vary and should be determined experimentally for long-term assays.[1] |
Experimental Workflow for this compound
The following diagram outlines a general workflow for the characterization and use of a DHFR inhibitor like this compound in cell-based assays.
Caption: General experimental workflow for using this compound in cell culture.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and other small molecule inhibitors.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the compound in cell culture medium | The concentration of this compound exceeds its solubility limit in the medium. The final concentration of DMSO is too high, causing the compound to crash out. | Determine the practical solubility limit of this compound in your specific cell culture medium before conducting experiments.[1] Ensure the final concentration of DMSO in the medium is typically ≤ 0.5% (v/v) to avoid solvent toxicity and precipitation issues.[1] |
| Inconsistent or lower-than-expected activity | Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles. Instability of the compound in the cell culture medium over the incubation period. | Prepare fresh stock solutions or use a new aliquot that has been stored properly at -20°C or -80°C.[1] Evaluate the stability of this compound in your cell culture medium at 37°C over the time course of your experiment.[1] Consider replenishing the compound in the medium for long-term experiments. |
| High background or off-target effects | The concentration of the compound used is too high, leading to non-specific effects. The solvent (e.g., DMSO) is causing cellular toxicity. | Perform a dose-response experiment to determine the optimal concentration range for specific activity. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent on the cells.[1] |
| Difficulty reproducing results | Variation in experimental conditions such as cell density, passage number, or incubation time. Inconsistent preparation of the compound solution. | Standardize all experimental parameters. Ensure accurate and consistent preparation of the this compound working solutions for each experiment. |
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues with this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Troubleshooting Dhfr-IN-13 precipitation in media
Welcome to the technical support center for Dhfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Dihydrofolate Reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins necessary for cell proliferation.[2] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2]
Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture media. Why is this happening?
This is a common challenge encountered with many small molecule inhibitors that are hydrophobic (water-insoluble). While this compound may be soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions such as cell culture media is often significantly lower.[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the media, the DMSO is diluted, and the media can no longer maintain the hydrophobic compound in solution, causing it to precipitate or "crash out".[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture media at or below 0.5%.[3] Many cell lines can tolerate up to 1%, but this should be determined empirically for your specific cells.[3] Primary cells and some sensitive cell lines may require a final DMSO concentration of 0.1% or lower.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO used for the highest drug concentration) in your experiments to account for any solvent effects.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation in your cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon addition to media. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocol 1). |
| Rapid dilution of the DMSO stock into the media. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in pre-warmed media, then add this to the final volume. Alternatively, add the stock solution dropwise to the final volume of media while gently vortexing. | |
| The temperature of the media is too low. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. | |
| Precipitation observed after a few hours or days in the incubator. | The compound is interacting with components in the media over time (e.g., salts, proteins). | This can be difficult to avoid. Try to determine the time point at which precipitation begins and consider this when planning the duration of your experiment and media changes. |
| Evaporation of media in the incubator, leading to increased compound concentration. | Ensure proper humidification of your incubator. For long-term experiments, consider using low-evaporation plates or sealing plates with gas-permeable membranes. | |
| pH shift in the media due to the incubator's CO2 environment. | Ensure your media is properly buffered for the CO2 concentration of your incubator. |
Quantitative Data Summary
Note: Specific solubility data for this compound is not publicly available. The following table provides a representative example for a hydrophobic small molecule inhibitor and should be used as a guideline. It is strongly recommended to determine the solubility of this compound in your specific experimental system.
| Solvent | General Solubility Profile | Recommended Stock Concentration | Maximum Final Concentration in Media (v/v) |
| DMSO | Highly soluble | 10-50 mM | ≤ 0.5% |
| Ethanol | Moderately soluble | 1-10 mM | ≤ 1% |
| Cell Culture Media (e.g., DMEM, RPMI-1640) + 10% FBS | Low solubility | Not applicable | Empirically determined (e.g., < 10 µM) |
| Phosphate-Buffered Saline (PBS) | Very low to insoluble | Not applicable | Empirically determined (e.g., < 1 µM) |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may aid dissolution.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a 2-fold serial dilution of the this compound stock in your pre-warmed complete cell culture medium. Start with a concentration that is expected to precipitate (e.g., 100 µM) and dilute down to a low concentration (e.g., < 1 µM).
-
Incubate and Observe: Incubate the dilutions at 37°C in a 5% CO2 incubator.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for cell culture experiments while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot into single-use volumes and store at -80°C.
-
Prepare an Intermediate Dilution (Recommended): On the day of the experiment, thaw an aliquot of the primary stock solution. Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO. This allows for more accurate pipetting of small volumes.
-
Prepare the Final Working Solution: a. Pre-warm your complete cell culture medium to 37°C. b. To prepare your final desired concentration, add a small volume of the intermediate or primary stock solution to the pre-warmed medium. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). c. Immediately after adding the stock solution, gently vortex the media to ensure rapid and uniform mixing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: The role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
References
Technical Support Center: Optimizing Dhfr-IN-13 In Vitro Efficacy
Welcome to the technical support center for Dhfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vitro efficacy of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the disruption of DNA synthesis and repair, which ultimately results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][3]
Q2: What are the reported in vitro IC50 and EC50 values for this compound?
A2: this compound has been shown to be an active inhibitor of R. solani DHFR with an IC50 of 10.2 μM and selectively inhibits human DHFR with an IC50 of 227.7 μM.[4] It also demonstrates antifungal activity against R. solani with an EC50 of 38.2 mg/L.[4]
Q3: In what solvents should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity.[5]
Q4: How can I assess the on-target effect of this compound in my cellular experiments?
A4: A folinic acid rescue experiment is a standard method to confirm the on-target effect of a DHFR inhibitor.[2] Folinic acid is a downstream product of the DHFR-mediated reaction. If the cytotoxic or anti-proliferative effects of this compound are reversed by the addition of folinic acid to the cell culture medium, it provides strong evidence that the observed phenotype is due to the inhibition of DHFR.[2]
Troubleshooting Guide
This guide addresses common issues that may arise when evaluating the in vitro efficacy of this compound.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50 value) | Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.[5] | - Assess the stability of this compound in your specific cell culture medium over time (e.g., 24, 48, 72 hours).[5]- Consider replenishing the compound with fresh medium during long-term incubations. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells.[6] | - Perform a cell permeability assay (e.g., PAMPA or Caco-2) to determine the compound's ability to cross the cell membrane.[6] | |
| Active Efflux: The compound may be actively transported out of the cells by efflux pumps.[6] | - Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil) to see if its cellular activity is restored.[6] | |
| Suboptimal Assay Conditions: The cell density, incubation time, or reagent concentrations may not be optimal for your specific cell line. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[7]- Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.[8] | |
| High variability between replicate wells | Uneven Cell Plating: Inconsistent cell numbers across wells. | - Ensure a homogenous single-cell suspension before plating by gently pipetting to break up clumps.[7] |
| Edge Effects: Evaporation from wells on the perimeter of the plate can lead to increased compound concentration and affect cell growth. | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations.[5] | - Visually inspect the wells for any signs of precipitation after adding the compound.- Determine the solubility of this compound in your cell culture medium and ensure that all working concentrations are below the solubility limit.[5] | |
| Discrepancy between biochemical and cellular assay results | Off-Target Effects: this compound may be inhibiting other cellular targets besides DHFR, leading to unexpected cellular phenotypes.[2] | - Perform a counterscreen against a panel of related enzymes or receptors to identify potential off-target activities.[6]- Use a structurally distinct DHFR inhibitor to see if it produces the same cellular phenotype.[2]- Employ genetic knockdown of DHFR (e.g., using siRNA or shRNA) to confirm that the observed phenotype is DHFR-dependent.[2] |
| Metabolism of the Compound: The compound may be metabolized by the cells into more or less active forms. | - Analyze the metabolic stability of this compound in the presence of liver microsomes or hepatocytes to identify potential metabolites.[6] |
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound and provide a template for researchers to input their own experimental data for a more comprehensive characterization.
Table 1: Known In Vitro Activity of this compound
| Target/Organism | Assay Type | Value |
| R. solani DHFR | IC50 | 10.2 μM[4] |
| Human DHFR | IC50 | 227.7 μM[4] |
| R. solani | EC50 | 38.2 mg/L[4] |
Table 2: User-Generated In Vitro Efficacy Data for this compound
| Cell Line | Assay Type | IC50/EC50 (μM) | Incubation Time (hours) |
| e.g., A549 | MTT Proliferation Assay | 72 | |
| e.g., MCF-7 | CellTiter-Glo Viability Assay | 48 | |
| e.g., HCT116 | Colony Formation Assay | 168 |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
This protocol outlines a standard biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9][10][11]
Materials and Reagents:
-
Purified recombinant DHFR enzyme
-
This compound
-
Methotrexate (B535133) (positive control)
-
DMSO
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[9]
-
Dihydrofolate (DHF)
-
NADPH
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (96-well UV-transparent plate):
-
Blank (No Enzyme): Assay Buffer + DHF + NADPH
-
Negative Control (No Inhibitor): Assay Buffer + DMSO + DHFR enzyme
-
Positive Control: Assay Buffer + Methotrexate + DHFR enzyme
-
Test Wells: Assay Buffer + this compound dilutions + DHFR enzyme
-
-
Pre-incubation:
-
Add the assay buffer, inhibitor (or DMSO/methotrexate), and DHFR enzyme to the appropriate wells.
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
To start the reaction, add the DHF and NADPH solutions to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Normalize the data to the negative (100% activity) and positive (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a common cell-based assay to evaluate the effect of this compound on cell proliferation.[3]
Materials and Reagents:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro efficacy testing.
Caption: A troubleshooting decision tree for inconsistent assay results.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHFR-IN-13_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Dhfr-IN-13 cytotoxicity assay variability
Welcome to the technical support center for Dhfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[5] For long-term storage, it is advisable to store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[6]
Q3: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture media. Why is this happening and what can I do?
This is a common issue for hydrophobic small molecules. While this compound may be soluble in DMSO, its solubility in aqueous solutions like cell culture media is often significantly lower.[7] When the concentrated DMSO stock is diluted into the media, the compound can crash out of solution.[7]
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤ 0.5%, although this can be cell-line dependent.[7]
-
Prepare Intermediate Dilutions: Instead of adding the highly concentrated stock directly to the media, prepare intermediate dilutions in culture media.
-
Pre-warm the Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Sonication: Gentle sonication of the final solution can help to redissolve small precipitates.[7]
-
Q4: What are the expected cytotoxic concentration ranges for this compound?
The cytotoxic effects of this compound, like other novel inhibitors, are highly dependent on the specific cancer cell line being tested. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your cells of interest.[6]
Troubleshooting Guide for Cytotoxicity Assay Variability
High variability in cytotoxicity assays is a common challenge that can obscure the true effects of the test compound. Below are common causes and solutions.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accurate cell counts. | Reduced well-to-well variability in cell number and more consistent assay results. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[8] | Increased accuracy and precision in the dispensing of cells and reagents, leading to lower replicate variability. |
| "Edge Effects" in Microplates | Avoid using the outer wells of the plate for experimental data as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media. | Minimized variability caused by temperature and evaporation gradients across the plate. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting steps in the FAQ.[6] | Consistent compound concentration across all treatment wells. |
Problem 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Use cells within a consistent and limited passage number range. Standardize cell density in stock flasks and the time between passaging and plating for the assay.[9] | Minimized phenotypic drift and more consistent cellular responses to this compound across different experimental runs. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination. | Elimination of a significant source of biological variability that can alter cellular responses. |
| Reagent Variability | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. | Consistent reagent performance and reduced experiment-to-experiment variability. |
| Changes in Incubation Conditions | Ensure even temperature and humidity distribution within the incubator. Periodically check for "hot spots". | Consistent cell growth and response to treatment across all experiments. |
Problem 3: Unexpected Cellular Toxicity at Low Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Potent Off-Target Effects | Perform a folinic acid rescue experiment. Supplementing the culture medium with folinic acid can bypass the need for DHFR activity. If toxicity is mitigated, it is likely an on-target effect.[10] | Differentiation between on-target DHFR inhibition and off-target effects. |
| Metabolite Toxicity | Analyze the metabolic stability of this compound and test any identified major metabolites for cytotoxicity.[11] | Determine if a metabolite, rather than the parent compound, is responsible for the observed toxicity. |
| Solvent Toxicity | Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.5%). Always include a vehicle control (media with the same DMSO concentration as the highest treatment).[7] | Rule out the contribution of the solvent to the observed cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound and determining its IC50 value.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| HCT116 | Colorectal Carcinoma | 8.1 |
| HeLa | Cervical Adenocarcinoma | 4.5 |
Note: These are example values. The actual IC50 will vary depending on the cell line and experimental conditions.
Visualizations
DHFR Signaling Pathway and Inhibition by this compound
Caption: The inhibitory effect of this compound on the DHFR-mediated synthesis of THF.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical workflow for determining the cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Dhfr-IN-13
Here is the Technical Support Center for overcoming resistance to Dhfr-IN-13 in cell lines.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. The information provided is based on the established mechanisms of resistance to Dihydrofolate Reductase (DHFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are required for DNA replication and cell proliferation.[3][4] By binding to the active site of DHFR, this compound blocks the production of THF, leading to the inhibition of DNA synthesis and subsequent cell death, particularly in rapidly dividing cancer cells.[2][5]
Q2: My cells have stopped responding to this compound. What are the common reasons for this?
A2: The development of resistance to DHFR inhibitors is a common phenomenon in cancer cells. The primary mechanisms include:
-
Target Overexpression: Increased expression of the DHFR enzyme, often due to gene amplification, which effectively "soaks up" the inhibitor.[4]
-
Target Mutation: Genetic mutations in the DHFR gene can alter the enzyme's structure, reducing the binding affinity of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.
-
Impaired Drug Uptake: Reduced function of transporters responsible for bringing the drug into the cell, such as the reduced folate carrier (RFC).[6]
-
Altered Folate Metabolism: Changes in other enzymes in the folate pathway that bypass the need for DHFR activity.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability assay (e.g., MTT or XTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line. Compare this to the IC50 value of the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value indicate the development of resistance.
Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?
A4: A step-wise approach is recommended:
-
Confirm Resistance: Determine the IC50 value as described above.
-
Check DHFR Expression: Analyze the protein and mRNA levels of DHFR in both sensitive and resistant cell lines using Western Blot and qPCR, respectively.
-
Investigate Drug Efflux: Assess the expression and function of P-glycoprotein (MDR1). This can be done by checking protein levels (Western Blot, Flow Cytometry), mRNA levels (qPCR), and performing a functional assay like the Calcein AM efflux assay.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over several passages.
-
Potential Cause: Your cell line is acquiring resistance to this compound through continuous exposure. This is a common occurrence and often involves the selection and expansion of a subpopulation of cells with inherent resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay to quantify the change in IC50.
-
Investigate Mechanism: Follow the steps outlined in FAQ Q4 to determine the likely resistance mechanism.
-
Return to Early Passage Stocks: If possible, thaw an earlier passage of your cell line to determine if the resistance is a recent development.
-
Generate a Resistant Model: If the resistance is stable and reproducible, you have successfully generated a valuable model for studying resistance. See the protocol for "Generation of a Resistant Cell Line."
-
Issue 2: this compound is ineffective in a new cell line that is expected to be sensitive.
-
Potential Cause: The cell line may have intrinsic resistance to DHFR inhibitors. This could be due to naturally high levels of DHFR or drug efflux pumps.
-
Troubleshooting Steps:
-
Literature Review: Check the literature for known resistance mechanisms or sensitivities of your specific cell line to other DHFR inhibitors like methotrexate (B535133).
-
Baseline Characterization: Perform baseline expression analysis of DHFR and P-glycoprotein (MDR1) in your cell line.
-
Test with a P-gp Inhibitor: Co-administer this compound with a P-gp inhibitor (e.g., verapamil) to see if sensitivity is restored. If so, P-gp-mediated efflux is a likely cause.
-
Issue 3: High variability in results from cell viability assays.
-
Potential Cause: Inconsistent cell seeding density, variations in drug concentration, or issues with the viability assay itself can all lead to variable results.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Allow cells to adhere overnight before adding the drug.
-
Prepare Fresh Drug Dilutions: Prepare serial dilutions of this compound fresh for each experiment from a validated stock solution.
-
Optimize Assay Incubation Time: Ensure the incubation time for the viability reagent (e.g., MTT) is consistent and within the linear range of the assay.
-
Include Proper Controls: Always include untreated control wells (vehicle only) and positive control wells (a known cytotoxic agent).
-
Data Presentation
Table 1: Example IC50 Values for a DHFR Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Data Source |
| Saos-2 (Parental) | Methotrexate | 0.035 | - | [7][8] |
| Saos-2/MTX4.4 | Methotrexate | 0.445 | 12.7 | [9] |
| Daoy (Parental) | Methotrexate | 0.095 | - | [7][8] |
| HCT-116 | Methotrexate (48h) | 0.15 | - | [10] |
| A-549 | Methotrexate (48h) | 0.10 | - | [10] |
Table 2: IC50 Values for Common P-glycoprotein (P-gp) Inhibitors
| Inhibitor | Assay System | IC50 (µM) | Data Source |
| Verapamil (B1683045) | Rhodamine 123 efflux in MCF7R cells | 2.6 | [11] |
| Verapamil | P-gp ATPase activity | 4.0 | [12] |
| Lapatinib | Calcein AM efflux in K562/MDR cells | 0.28 | [13] |
| Tariquidar | [11C]verapamil uptake | 0.044 | [14] |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.
-
Drug Treatment: Prepare 2x serial dilutions of this compound. Remove the old medium and add 100 µL of the drug dilutions to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO). Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate cell viability relative to the untreated control. Plot viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
Generation of a Resistant Cell Line
This protocol involves continuous exposure to escalating doses of the drug.[15][16]
-
Initial Exposure: Culture parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitoring: Monitor the cells for signs of recovery (i.e., reaching >80% confluency). This may take several passages.
-
Dose Escalation: Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.[16]
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration.
-
Cryopreservation: At each successful concentration increase, freeze a stock of the cells.
-
Confirmation: After several months, the established cell line should be able to proliferate in a significantly higher concentration of this compound. Confirm the level of resistance by re-evaluating the IC50.
Western Blot for DHFR and P-glycoprotein (MDR1)
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[5][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR, P-glycoprotein (e.g., clone C219 or MRK16), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[17][18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for DHFR and ABCB1 mRNA
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA, and primers for DHFR, ABCB1 (the gene encoding P-gp), and a housekeeping gene (e.g., GAPDH, ACTB).[20][21][22][23]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant line to the parental line.[20][23]
Flow Cytometry for P-glycoprotein (MDR1) Surface Expression
-
Cell Preparation: Harvest 1x106 cells per sample and wash with ice-cold PBS.
-
Antibody Staining: Resuspend cells in staining buffer and add a fluorescently conjugated anti-P-gp antibody (e.g., MRK16-FITC) or an unconjugated primary antibody followed by a fluorescent secondary antibody.[24][25][26][27] Include an isotype control.
-
Incubation: Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice to remove unbound antibodies.
-
Data Acquisition: Resuspend cells and analyze on a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity between sensitive and resistant cells.
Calcein AM Efflux Assay for P-gp Function
This assay measures the efflux of the fluorescent dye Calcein, a P-gp substrate.[4][13][28][29]
-
Cell Preparation: Prepare a suspension of parental and resistant cells.
-
Inhibitor Pre-incubation: For control wells, pre-incubate a set of resistant cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes.
-
Dye Loading: Add Calcein AM (final concentration ~0.25 µM) to all samples and incubate for 30 minutes at 37°C.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader.
-
Data Analysis: P-gp function is indicated by lower fluorescence in resistant cells compared to parental cells. This reduced fluorescence should be reversed in the presence of the P-gp inhibitor.
DHFR Enzyme Activity Assay
This assay measures the NADPH oxidation-dependent decrease in absorbance at 340 nm.[1][3][30][31]
-
Lysate Preparation: Prepare cell lysates from parental and resistant cells.
-
Reaction Mix: In a 96-well UV-transparent plate, add assay buffer, NADPH, and cell lysate.
-
Reaction Initiation: Start the reaction by adding the DHFR substrate, dihydrofolate (DHF).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.
-
Data Analysis: The rate of absorbance decrease is proportional to DHFR activity. Compare the activity in resistant cells to that in parental cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
- 23. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Flow Cytometric Method for Detection of Minimally Expressed Multidrug Resistance P‐Glycoprotein on Normal and Acute Leukemia Cells Using Biotinylated MRK16 and Streptavidin‐RED670 Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New flow cytometric method for detection of minimally expressed multidrug resistance P-glycoprotein on normal and acute leukemia cells using biotinylated MRK16 and streptavidin-RED670 conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. P-Glycoprotein Recombinant Monoclonal Antibody (MRK16) (MA5-47796) [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 31. assaygenie.com [assaygenie.com]
Dhfr-IN-13 experimental controls and best practices
Welcome to the technical support center for Dhfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a dihydrofolate reductase (DHFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, which disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This effect is particularly potent in rapidly proliferating cells.
Q2: What are the primary applications of this compound?
Based on available data, this compound is an active inhibitor of Rhizoctonia solani DHFR, a pathogenic fungus.[1] It also shows inhibitory activity against human DHFR, though to a lesser extent.[1] This suggests its potential application as an antifungal agent and as a tool for studying DHFR in various organisms.
Q3: How should I prepare a stock solution of this compound?
While specific solubility data for this compound is not widely available, many small molecule inhibitors, including those targeting DHFR, are readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept at or below 0.5% (v/v) to avoid solvent toxicity, although this can be cell-line dependent.
Q4: My this compound precipitated in the cell culture medium. What should I do?
Precipitation of hydrophobic compounds like many small molecule inhibitors is a common issue when diluting a DMSO stock into an aqueous solution like cell culture media. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be above its solubility limit in the aqueous medium.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration low is important to avoid toxicity, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility.
-
Gentle warming and sonication: These methods can help to redissolve the compound.
-
Use a different solvent: If DMSO is problematic, other organic solvents could be tested, but their compatibility with your experimental system must be verified.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | R. solani DHFR | 10.2 µM | [1] |
| IC50 | Human DHFR | 227.7 µM | [1] |
| EC50 | R. solani | 38.2 mg/L | [1] |
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme solution, and the this compound dilutions. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, anti-DHFR antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Best Practices and Experimental Controls
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent.
-
Positive Control: Use a known DHFR inhibitor, such as methotrexate, as a positive control to validate your assay.
-
Dose-Response Curve: Determine the optimal concentration of this compound for your experiments by performing a dose-response curve.
-
Off-Target Effects: Be aware of potential off-target effects. If you observe a phenotype that is inconsistent with DHFR inhibition, consider performing experiments to investigate off-target binding, such as kinome profiling.
-
Genetic Knockdown: To confirm that the observed phenotype is due to DHFR inhibition, use genetic approaches like siRNA or shRNA to knock down DHFR expression and see if it recapitulates the effects of this compound.
Visualizations
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: General experimental workflow for characterizing this compound.
References
Dhfr-IN-13 inconsistent results in enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in enzyme assays involving Dhfr-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHFR inhibitors like this compound?
A1: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and RNA.[1][2][5] DHFR inhibitors, such as this compound, act as competitive inhibitors by binding to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[1][6] This blockage disrupts the folate pathway, leading to a depletion of THF, which in turn inhibits DNA synthesis and cell proliferation, ultimately causing cell death.[1][5][6]
Q2: My this compound inhibitor shows high potency in biochemical assays but significantly lower activity in cell-based assays. What could be the cause?
A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, DHFR.[5]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[5]
-
Metabolism of the Inhibitor: The cells may metabolize and inactivate this compound.[5]
-
Binding to Serum Proteins: If your cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its effective concentration.[5]
-
Cellular DHFR Levels: The expression level of DHFR can vary between different cell lines, influencing the apparent potency of the inhibitor.[5]
Q3: What are some common causes of high variability in my IC50 values for this compound?
A3: High variability in IC50 values can stem from several factors related to assay conditions and reagent handling:
-
Inhibitor Preparation and Storage: Ensure that this compound is fully dissolved and that the stock solution is stored correctly.[5] Poor solubility can lead to inaccurate concentrations in your assay.
-
Substrate and Cofactor Stability: The DHFR substrate, dihydrofolate (DHF), is light-sensitive and should be protected from light.[5][7] Both DHF and the cofactor, NADPH, solutions should be prepared fresh for each experiment to avoid degradation.[5]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[5][8] Use calibrated pipettes and consider preparing a master mix for your reaction components to ensure consistency.[5][8]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures.[5][8][9] Variations can alter enzyme activity and inhibitor binding.
Troubleshooting Guides
Issue 1: No or Weak Signal in the Enzyme Assay
| Possible Cause | Solution |
| Omission of a key reagent | Check that all reagents have been added in the correct order as per the protocol. |
| Incorrectly prepared or degraded substrate/cofactor | Ensure the substrate (DHF) and cofactor (NADPH) are prepared fresh and protected from light.[5][7] |
| Inactive enzyme | Verify the activity of the DHFR enzyme. Avoid repeated freeze-thaw cycles and keep the enzyme on ice.[7][9] |
| Incorrect plate reader settings | Verify the wavelength and filter settings on the plate reader are appropriate for monitoring NADPH oxidation (typically 340 nm).[7][8] |
| Inhibitor integrity compromised | Verify the purity and integrity of your this compound compound. Degradation or impurity can lead to a loss of activity.[5] |
Issue 2: High Background Signal
| Possible Cause | Solution |
| Contaminated reagents | Use fresh, high-purity water and reagents.[7] |
| Non-specific binding of antibodies (in ELISA-based assays) | Use an appropriate blocking buffer to minimize non-specific binding. |
| Non-enzymatic oxidation of NADPH | Run a background control without the DHFR enzyme to measure the rate of non-enzymatic NADPH oxidation and subtract this from your sample readings.[7] |
| Precipitation in wells | Visually examine wells for any precipitation or turbidity that could interfere with absorbance readings.[10] |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques.[8] Prepare a master mix for reagents to be added to multiple wells.[8] |
| Inconsistent incubation times or temperatures | Ensure that pre-incubation of the enzyme with the inhibitor and the reaction time are consistent across all wells and experiments.[7][8][9] |
| Edge effects in microplates | To prevent evaporation at the edges of the plate, consider not using the outer wells or filling them with buffer/media.[9] |
| Improperly thawed components | Thaw all components completely and mix gently before use to ensure they are in a homogenous solution.[8] |
| Sample preparation variability | If using cell or tissue lysates, ensure consistent protein concentrations.[7] |
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][7]
Materials:
-
DHFR Enzyme
-
This compound (or other inhibitor)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF, NADPH, and your test inhibitor (this compound) in the assay buffer. Keep all reagents on ice.
-
Assay Plate Setup:
-
Test Wells: Add Assay Buffer, this compound (at various concentrations), and DHFR enzyme.
-
Positive Control Wells: Add Assay Buffer, a known inhibitor (e.g., Methotrexate), and DHFR enzyme.
-
Enzyme Control Wells: Add Assay Buffer, solvent control (e.g., DMSO), and DHFR enzyme.
-
Background Control Wells: Add Assay Buffer, solvent control, and all reaction components except the DHFR enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding DHF and NADPH to all wells.
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Subtract the rate of the background control from all other wells.
-
Normalize the activity in the presence of the inhibitor to the enzyme control.
-
Plot the normalized activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: The DHFR pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a DHFR inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. thermofisher.com [thermofisher.com]
Minimizing Dhfr-IN-13 degradation in solution
Welcome to the technical support center for Dhfr-IN-13. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize degradation of this compound in your experiments. The following recommendations are based on best practices for handling dihydrofolate reductase (DHFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1] Many small molecule inhibitors are readily soluble in DMSO.[1] Stock solutions should be prepared at a reasonable concentration, for example, 10-100 mM.[1]
Q2: How should I store this compound stock solutions?
A2: To minimize degradation, store stock solutions at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[1] If the compound is known to be light-sensitive, protect it from light during storage and handling.[1]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of DHFR inhibitors in aqueous solutions, such as cell culture media, can be variable and is often limited.[1] Degradation can occur over the course of an experiment due to factors like temperature, pH, and interaction with media components.[1] It is crucial to assess the stability of this compound in your specific experimental medium over the time course of your experiment (e.g., 24, 48, 72 hours).[1]
Q4: What are the common factors that can cause degradation of this compound?
A4: Several factors can contribute to the degradation of DHFR inhibitors in solution. These include:
-
Temperature: Higher temperatures, such as 37°C used in cell culture, can accelerate degradation.[1]
-
pH: The pH of the solution can significantly impact the stability of the compound.[2]
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.[1][3]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in stock solutions.[1][3]
-
Presence of Reactive Species: Components in complex solutions like cell culture media can react with and degrade the inhibitor.[1]
Troubleshooting Guide
This guide will help you identify and resolve potential issues with this compound degradation.
Issue: I am observing lower than expected activity of this compound in my assay.
-
Question 1: How was the this compound stock solution prepared and stored?
-
Answer: Ensure that the stock solution was prepared in a suitable anhydrous solvent like DMSO and stored in single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[1] If the stock solution is old or has been stored improperly, consider preparing a fresh stock.
-
-
Question 2: How was the working solution prepared and handled?
-
Answer: Prepare working solutions fresh for each experiment by diluting the stock solution in your assay buffer or cell culture medium immediately before use. Avoid storing diluted solutions for extended periods. The final concentration of DMSO in the assay should typically be kept low (e.g., ≤ 0.5% v/v) to avoid solvent toxicity.[1]
-
-
Question 3: Could the compound be degrading in the experimental medium at 37°C?
-
Answer: It is possible that this compound is not stable in your experimental medium over the duration of the assay. You can perform a stability study to assess this (see the "Experimental Protocols" section below). If instability is confirmed, consider reducing the incubation time or replenishing the compound during the experiment.
-
-
Question 4: Is the compound sensitive to light?
Data Presentation
Table 1: General Storage and Handling Recommendations for DHFR Inhibitor Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Good solubility for many small molecule inhibitors.[1] |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Minimizes degradation from freeze-thaw cycles and thermal instability.[1] |
| Light Protection | Protect from light | Prevents photodegradation for light-sensitive compounds.[1][3] |
| Working Solution | Prepare fresh for each experiment | Ensures potency and minimizes degradation in aqueous media.[1] |
| DMSO Concentration | Keep final concentration low (e.g., ≤ 0.5%) | Avoids solvent-induced artifacts or toxicity in cellular assays.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a method to evaluate the stability of this compound in your specific experimental medium over time.[1]
Materials:
-
This compound stock solution (in DMSO)
-
Experimental medium (e.g., cell culture medium, assay buffer)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final concentration used in your assays.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Incubate the samples at your experimental temperature (e.g., 37°C, 5% CO2 for cell culture).[1]
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately store it at -80°C until analysis to prevent further degradation.[1]
-
Once all time points are collected, analyze the concentration of the intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.[1]
-
Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for investigating this compound degradation.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Technical Support Center: Dhfr-IN-13 In Vivo Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and in vivo delivery of Dhfr-IN-13, a novel Dihydrofolate Reductase (DHFR) inhibitor. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound for my in vivo study. What solvents or vehicles should I use?
A1: The solubility of novel inhibitors like this compound can be a significant challenge. Based on general practices for poorly soluble DHFR inhibitors, a multi-step approach to identify a suitable vehicle is recommended.
-
Initial Solubility Assessment: Start by testing the solubility of this compound in common biocompatible solvents. Dihydrofolic acid, a related compound, is soluble in organic solvents like DMSO and dimethyl formamide.[1]
-
Co-solvent Systems: For in vivo delivery, it is crucial to use a vehicle that is non-toxic to the animals.[2] Common vehicle compositions for DHFR inhibitors include:
Q2: My formulation of this compound appears cloudy or precipitates over time. How can I improve its stability?
A2: Formulation instability can lead to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experiment with adjusting the pH of your formulation to see if it improves stability.
-
Sonication: Gentle sonication can sometimes help to create a more stable suspension or micro-emulsion.
-
Fresh Preparation: It is best practice to prepare the formulation of the DHFR inhibitor on each day of dosing to minimize stability issues.[2]
Q3: I am observing signs of toxicity in my animal models after administering this compound. What could be the cause and how can I mitigate it?
A3: Toxicity can arise from the compound itself or the vehicle used.
-
Vehicle Toxicity: Ensure that the concentration of solubilizing agents like DMSO is kept to a minimum, as they can be toxic at higher concentrations. A common practice is to use a vehicle solution with 5% DMSO and 10% Tween 80 in sterile PBS.[2] Run a control group that receives only the vehicle to assess its toxicity.
-
Compound Toxicity: DHFR inhibitors can have side effects due to their mechanism of action.[3] If toxicity is observed, consider the following:
-
Dose Reduction: Lower the dose of this compound being administered.
-
Dosing Schedule: Adjust the frequency of administration (e.g., from daily to every other day).
-
-
In silico ADMET Prediction: If available, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies can provide insights into the potential toxicity of the compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Dihydrofolate Reductase (DHFR) inhibitor. DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are required for DNA synthesis and cell proliferation.[3][4] By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, making it a target for cancer therapy.[3]
Q2: What are some recommended starting doses for in vivo efficacy studies with a novel DHFR inhibitor like this compound?
A2: The optimal dose will depend on the specific properties of this compound. However, data from well-known DHFR inhibitors like methotrexate (B535133) can serve as a starting point for designing studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) before initiating efficacy studies.
Q3: What administration routes are suitable for in vivo studies with this compound?
A3: The choice of administration route depends on the formulation and the experimental model. Common routes for DHFR inhibitors in murine models include:
-
Intraperitoneal (i.p.) injection: This is a common route for administering compounds in preclinical studies.
-
Oral gavage (p.o.): If the compound has good oral bioavailability, this route can be used.
-
Subcutaneous (s.c.) injection: This route is often used for sustained release formulations.
-
Intravenous (i.v.) injection: This route provides immediate systemic exposure.
Q4: How should I monitor tumor growth in my xenograft model?
A4: Once tumors are palpable, you should measure their dimensions with calipers 2-3 times per week.[2] The tumor volume can be calculated using the formula: (Length x Width²)/2.[2] Mice should be monitored daily for tumor development.[2]
Data Presentation
Since specific quantitative data for this compound is not publicly available, the following table provides representative dosage and experimental parameters for the well-known DHFR inhibitor, methotrexate, in murine cancer models. This data can serve as a reference for designing your studies with this compound.[2]
| Parameter | Example Value (for Methotrexate) | Reference |
| Animal Model | 6-8 week old female immunodeficient mice (e.g., NMRI nu/nu) | [2] |
| Tumor Model | Human tumor xenograft (e.g., MDA-MB-231 breast cancer) | [2] |
| Cell Inoculum | 2 x 10^6 cells in 100 µL (1:1 mixture of sterile PBS and Matrigel) | [2] |
| Tumor Implantation | Subcutaneous injection into the right flank | [2] |
| Start of Treatment | When average tumor volume reaches ~100 mm³ | [2] |
| Group Size | n=8 per group | [2] |
| Study Duration | 21-28 days | [2] |
Experimental Protocols
Protocol for In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol outlines a typical efficacy study of a novel DHFR inhibitor in an immunodeficient mouse model bearing human tumor xenografts.[2]
-
Cell Culture and Preparation:
-
Culture the human cancer cells (e.g., MDA-MB-231) according to standard protocols.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[2]
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Animal Randomization:
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8 per group).[2]
-
-
Drug Preparation and Administration:
-
Prepare the formulation of this compound in the chosen vehicle on each day of dosing.[2]
-
Administer the inhibitor and vehicle control to the respective groups according to the predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
The study typically lasts for 21-28 days, or until tumors in the control group reach a predetermined maximum size.[2]
-
Visualizations
Caption: DHFR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Validation & Comparative
Quantitative Comparison of DHFR Inhibitor Selectivity
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitor Selectivity: Human vs. Bacterial DHFR
This guide provides a detailed comparison of the selectivity of dihydrofolate reductase (DHFR) inhibitors for human versus bacterial enzymes. While information on a specific compound designated "Dhfr-IN-13" is not available in the searched literature, this guide will utilize the well-studied inhibitor Trimethoprim as a primary example to illustrate the principles of DHFR inhibitor selectivity, supported by experimental data and methodologies. This information is crucial for researchers, scientists, and drug development professionals working on antimicrobial agents.
Dihydrofolate reductase is an essential enzyme in both prokaryotes and eukaryotes. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids necessary for DNA synthesis and cellular replication.[1] The inhibition of DHFR can halt cell growth and lead to cell death, making it a prime target for therapeutic intervention.[1][2] The clinical success of DHFR inhibitors as antibacterial agents relies on their selective targeting of the bacterial enzyme over the human counterpart, a feat made possible by structural differences between the two.[1][3]
The selectivity of a DHFR inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the bacterial and human enzymes. A higher ratio of the IC50 or Ki for the human enzyme to the bacterial enzyme signifies greater selectivity for the bacterial target.[1] The following table summarizes the inhibitory activity of Trimethoprim, a classic example of a selective bacterial DHFR inhibitor, and Methotrexate, a potent inhibitor of human DHFR used in cancer chemotherapy.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Selectivity (Human IC50 / Bacterial IC50) |
| Trimethoprim | Escherichia coli DHFR | Varies by species | - | ~2,500 - 55,000 fold |
| Human DHFR (hDHFR) | 55.26 µM[4] | 200 nM[5] | ||
| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM[4] | 26 nM - 45 nM[4] | ~0.1 |
| Bacterial DHFR (E. coli) | 0.71 nM[4] | - |
Note: Lower IC50 and Ki values indicate higher potency. The selectivity ratio for Trimethoprim highlights its strong preference for the bacterial enzyme. Methotrexate, in contrast, is more potent against human DHFR.
Experimental Protocols
The determination of IC50 values is a standard method to assess the potency and selectivity of DHFR inhibitors.
Protocol: DHFR Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against bacterial and human DHFR.
Materials:
-
Purified recombinant human DHFR and bacterial DHFR (e.g., from E. coli or Staphylococcus aureus)
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compound (DHFR inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Known DHFR inhibitors for positive controls (e.g., Trimethoprim for bacterial DHFR, Methotrexate for human DHFR)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme (human or bacterial), and varying concentrations of the test compound.
-
Controls:
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Positive control: A known DHFR inhibitor at a concentration known to cause significant inhibition.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells. The final concentration of DHF should be at or near its Km value for the respective enzyme.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Normalize the reaction rates to the no-inhibitor control to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[1]
-
Visualizing DHFR Inhibition and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the folate metabolism pathway, the mechanism of DHFR inhibition, and the experimental workflow for determining inhibitor selectivity.
Caption: Role of DHFR in the folate pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic study of dihydrofolate reductase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Dhfr-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Dhfr-IN-13, a novel inhibitor of Dihydrofolate Reductase (DHFR), within a cellular context. Accurate confirmation of target engagement is a critical step in drug discovery, linking the molecular interaction of a compound with its biological target to the observed phenotypic response.[1] This document outlines key experimental protocols, presents data in a comparative format, and visualizes complex workflows to aid in the selection of the most appropriate validation strategy.
The Role of DHFR in Cellular Proliferation
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][4][5] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins.[2][6] By inhibiting DHFR, compounds like this compound block the production of THF, thereby disrupting DNA synthesis and cellular proliferation, particularly in rapidly dividing cells such as cancer cells.[2][3][7] This makes DHFR a significant therapeutic target in oncology and for various infectious diseases.[2][4]
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Primary Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique for assessing drug-target engagement in a physiological cellular environment.[8][9] The underlying principle is that when a ligand (e.g., this compound) binds to its target protein (DHFR), it generally increases the protein's thermal stability.[8][9] This stabilization makes the protein less susceptible to denaturation and aggregation when heated.[8] By measuring the amount of soluble DHFR remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve upon drug treatment indicates target engagement.[10][11]
CETSA Experimental Workflow
Caption: Generalized experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
This protocol provides a general framework for assessing this compound engagement with DHFR.
-
Cell Treatment:
-
Thermal Challenge:
-
Following incubation, harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).[11]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[9] Include a non-heated control sample.
-
-
Lysis and Separation:
-
Protein Analysis:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.[11]
-
For each temperature point, normalize the band intensity to the non-heated control.
-
Plot the percentage of soluble DHFR against temperature for both the this compound-treated and vehicle-treated samples.[11]
-
A shift in the melting curve to a higher temperature for the treated sample confirms target stabilization and engagement.[11]
-
Data Presentation: CETSA
The results of a CETSA experiment can be summarized to compare the thermal stability of DHFR in the presence and absence of an inhibitor.
| Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.5 | - |
| Methotrexate (10 µM) | 56.2 | +7.7 °C |
| This compound (10 µM) | 54.8 | +6.3 °C |
Note: Data for Methotrexate and this compound are representative examples.
Comparison with Alternative Target Engagement Methods
While CETSA is a direct measure of binding in a cellular context, other methods can provide complementary information.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[1][8][10] A thermal shift indicates engagement.[10] | Label-free, applicable in a physiological context (intact cells), provides direct evidence of physical binding.[8] Can be adapted for high-throughput screening (HTDR-CETSA).[13] | Requires a specific antibody for detection (WB-CETSA), not all proteins exhibit a detectable thermal shift, can be lower throughput than biochemical assays.[8] |
| In-Cell Western Blot | Quantifies the level of a target protein in cells after treatment. Can be used to assess downstream effects of target engagement, such as protein degradation.[14] | Relatively straightforward and uses standard lab equipment. Can provide information on downstream consequences of target binding. | Indirect measure of target engagement. Does not confirm direct physical binding of the compound to the target. |
| Enzymatic Activity Assay | Measures the inhibition of DHFR's enzymatic activity (conversion of DHF to THF) in cell lysates after treatment with the compound.[5][12] | Provides a functional readout of target inhibition. Can be highly sensitive and quantitative (IC50 determination).[12] | Performed in cell lysates, which disrupts the cellular environment. Does not confirm target engagement in intact cells. Potential for off-target effects influencing the readout. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of an enzyme class to quantify target engagement and selectivity. | Can provide a global view of enzyme engagement across a proteome, enabling selectivity profiling. | Requires the design and synthesis of a specific chemical probe for DHFR, which can be a complex and resource-intensive process.[8] |
Conclusion
For validating the cellular target engagement of a novel DHFR inhibitor like this compound, the Cellular Thermal Shift Assay (CETSA) stands out as the most direct and physiologically relevant method. It provides unambiguous evidence of a physical interaction between the compound and its target within the complex environment of the cell. While methods like enzymatic assays are valuable for determining functional inhibition and IC50 values, they are performed in lysates and do not confirm engagement in an intact cellular milieu. For a comprehensive validation strategy, researchers should consider using CETSA to confirm direct binding, complemented by enzymatic assays to quantify the functional consequences of that engagement. This dual approach provides robust evidence of on-target activity, a critical milestone in the progression of any drug discovery program.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel and Conventional DHFR Inhibitors: Dhfr-IN-13 vs. Trimethoprim
For Immediate Release to the Research Community
This guide provides a detailed comparative analysis of the efficacy of Dhfr-IN-13, a representative next-generation dihydrofolate reductase (DHFR) inhibitor, and trimethoprim (B1683648), a well-established antibiotic. Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts bacterial replication, making it a key target for antimicrobial agents.[1][2][3][4][5][6]
The increasing prevalence of trimethoprim resistance in various bacterial species necessitates the development of novel DHFR inhibitors with improved potency, particularly against resistant strains.[7][8] This document serves as a resource for researchers, scientists, and drug development professionals by presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental frameworks.
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available in the reviewed scientific literature. For the purpose of this guide, "this compound" is presented as a representative model for a novel, next-generation DHFR inhibitor. Its performance characteristics are hypothesized based on current trends in the development of new antifolate agents designed to overcome existing resistance mechanisms.
Quantitative Efficacy Comparison
The therapeutic potential of a DHFR inhibitor is primarily defined by its potency against the target bacterial enzyme and its selectivity over the human ortholog, which is crucial for minimizing host toxicity. The following tables summarize the inhibitory activity (IC50) and minimum inhibitory concentration (MIC) values for this compound and trimethoprim against susceptible and resistant bacterial strains.
Table 1: Comparative Inhibitory Activity (IC50) Against DHFR Enzymes
| Compound | Source Organism | Enzyme Type | IC50 (nM) | Selectivity Index (Human/Bacterial) |
| Trimethoprim | Escherichia coli | Wild-Type | 5 | ~60,000 |
| Escherichia coli | Resistant (L28R mutant) | 500 | - | |
| Homo sapiens | Human DHFR | 300,000 | - | |
| This compound (Hypothetical) | Escherichia coli | Wild-Type | 1 | ~350,000 |
| Escherichia coli | Resistant (L28R mutant) | 10 | - | |
| Homo sapiens | Human DHFR | 350,000 | - |
Table 2: Comparative Antimicrobial Activity (MIC) Against E. coli
| Compound | Strain | MIC (µg/mL) |
| Trimethoprim | Wild-Type | 0.5 |
| Trimethoprim-Resistant | 32 | |
| This compound (Hypothetical) | Wild-Type | 0.1 |
| Trimethoprim-Resistant | 1 |
Signaling Pathway and Mechanism of Action
DHFR inhibitors act by competitively binding to the active site of the dihydrofolate reductase enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for thymidylate synthase, which is involved in the synthesis of thymidine, a crucial component of DNA.[4] The inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and bacterial growth.[4][9][10]
Caption: Mechanism of DHFR inhibition in the folate pathway.
Experimental Protocols
The following are standardized protocols for determining the in vitro efficacy of DHFR inhibitors.
DHFR Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified DHFR enzyme.
Materials:
-
Purified recombinant DHFR (bacterial or human)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (this compound, Trimethoprim) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In each well of the microplate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
Procedure:
-
Perform a serial two-fold dilution of the test compounds in CAMHB directly in the wells of the microtiter plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for Inhibitor Evaluation
The development and evaluation of novel DHFR inhibitors follow a structured workflow, from initial screening to in-depth characterization.
Caption: Workflow for the evaluation of novel DHFR inhibitors.
Conclusion
While trimethoprim has been a cornerstone of antimicrobial therapy, the rise of resistance underscores the urgent need for new therapeutic agents.[1][7] The development of next-generation DHFR inhibitors, represented here by the hypothetical this compound, is a critical strategy to combat this challenge. These novel compounds are being engineered to exhibit high potency against both wild-type and, crucially, trimethoprim-resistant bacterial strains, while maintaining a high selectivity index to ensure patient safety. Further research and clinical evaluation of these emerging inhibitors are essential to confirm their therapeutic potential and secure their place in the future of infectious disease treatment.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Cross-Resistance Profile of Dhfr-IN-13: A Comparative Guide for Researchers
For Immediate Release
[City, State] – In the ongoing battle against drug resistance, a comprehensive understanding of the cross-resistance profiles of novel therapeutic agents is paramount. This guide provides a detailed comparison of Dhfr-IN-13, a dihydrofolate reductase (DHFR) inhibitor with noted antifungal properties, against established antifolates such as methotrexate, trimethoprim, and pyrimethamine (B1678524). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antifolates.
Comparative Inhibitory Activity
This compound has demonstrated inhibitory activity against dihydrofolate reductase from the fungal pathogen Rhizoctonia solani and human DHFR. The following table summarizes the available inhibitory and efficacy data for this compound and provides a comparative overview with well-known antifolates against various targets.
| Compound | Target Organism/Cell Line | Target Enzyme | IC50 / EC50 | Citation |
| This compound | Rhizoctonia solani | DHFR | 10.2 μM (IC50) | [1] |
| Human | DHFR | 227.7 μM (IC50) | [1] | |
| Rhizoctonia solani | - | 38.2 mg/L (EC50) | [1] | |
| Methotrexate | Human | DHFR | ~0.003 μM (IC50) | [2] |
| Trimethoprim | Escherichia coli (chromosomal) | DHFR | ~0.007 μM (ID50) | [2] |
| Escherichia coli (plasmid-mediated, Type XV) | DHFR | 22.4 μM (ID50) | [2] | |
| Pyrimethamine | Plasmodium falciparum | DHFR | Varies by strain (nM to μM range) | [3] |
Understanding Cross-Resistance in DHFR Inhibitors
Cross-resistance occurs when a pathogen or cell develops resistance to one drug and, as a result, becomes resistant to other drugs, typically those with a similar mechanism of action or chemical structure. For DHFR inhibitors, the primary mechanisms of resistance include:
-
Target Gene Mutations: Alterations in the dhfr gene can lead to changes in the amino acid sequence of the DHFR enzyme.[4] These changes can reduce the binding affinity of the inhibitor to the enzyme, rendering the drug less effective.[4] Different inhibitors may be affected to varying degrees by the same mutation, leading to differential cross-resistance profiles.
-
Gene Amplification: Cancer cells and microorganisms can increase the number of copies of the dhfr gene, leading to overexpression of the DHFR enzyme.[4] This increased concentration of the target enzyme can overwhelm the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.
-
Altered Drug Transport: Changes in the cellular uptake or efflux of antifolates can also confer resistance.[4] For classical antifolates like methotrexate, which require active transport into the cell, mutations in transporter proteins can lead to reduced intracellular drug concentrations.
Due to the lack of specific cross-resistance studies for this compound, its performance against cell lines or microbial strains with known resistance mechanisms to methotrexate, trimethoprim, or pyrimethamine remains to be experimentally determined. However, its distinct selectivity profile against fungal versus human DHFR suggests that its binding mode may differ from classical antifolates, potentially offering an advantage against certain resistance mutations.
Experimental Protocols for Cross-Resistance Studies
To facilitate further research, we provide detailed methodologies for key experiments to assess the cross-resistance profile of this compound.
Cell Viability and Drug Potency Assays (IC50/EC50 Determination)
This protocol is designed to determine the concentration of an antifolate that inhibits 50% of cell growth or metabolic activity.
Materials:
-
Parental (sensitive) and drug-resistant cell lines (e.g., cancer cell lines, bacteria, or fungi).
-
Appropriate cell culture medium and supplements.
-
Antifolate compounds (this compound, methotrexate, trimethoprim, pyrimethamine).
-
96-well microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the antifolate compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubation: Incubate the plates for a period appropriate for the cell type (e.g., 48-72 hours for cancer cell lines).
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Generation of Resistant Cell Lines
Developing cell lines with acquired resistance to known antifolates is crucial for cross-resistance studies.
Materials:
-
Parental cell line.
-
Selective antifolate agent (e.g., methotrexate).
-
Cell culture flasks and reagents.
Procedure:
-
Initial Exposure: Expose the parental cell line to a low concentration of the selective antifolate (e.g., the IC20).
-
Stepwise Selection: Gradually increase the concentration of the antifolate in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Clonal Selection: Isolate single clones from the resistant population to establish stable resistant cell lines.
-
Characterization: Characterize the resistant cell lines to determine the mechanism of resistance (e.g., DHFR gene sequencing for mutations, qPCR for gene amplification).
DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the DHFR enzyme.
Materials:
-
Purified DHFR enzyme (from the target organism or recombinant).
-
Dihydrofolate (DHF) substrate.
-
NADPH cofactor.
-
Assay buffer.
-
Antifolate compounds.
-
UV-transparent 96-well plate.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, purified DHFR enzyme, and various concentrations of the inhibitor.
-
Initiate Reaction: Add DHF and NADPH to start the reaction.
-
Monitor Activity: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Folate synthesis pathway and the inhibitory action of antifolates.
Caption: Experimental workflow for a cross-resistance study.
Caption: Logical relationship of cross-resistance and collateral sensitivity.
Future Directions
The preliminary data on this compound is promising, particularly its selectivity for a fungal DHFR. However, a comprehensive evaluation of its cross-resistance profile is essential for its further development as a potential therapeutic agent. Future studies should focus on:
-
Determining the chemical structure of this compound to enable structure-activity relationship studies.
-
Evaluating the efficacy of this compound against a panel of cell lines and microbial strains with well-characterized mechanisms of resistance to methotrexate, trimethoprim, and pyrimethamine.
-
Investigating the potential for collateral sensitivity, where resistance to one antifolate may increase sensitivity to this compound.
This guide serves as a foundational resource for researchers to design and execute robust cross-resistance studies, ultimately contributing to the development of more effective and durable antifolate therapies.
References
- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of DHFR Inhibition: A Comparative Guide to IC50 Values in Cancer
For Immediate Release
This guide offers a comparative analysis of the half-maximal inhibitory concentration (IC50) values for prominent Dihydrofolate Reductase (DHFR) inhibitors across a spectrum of cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the cytotoxic potential of these agents, supported by experimental data and detailed methodologies.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][2] Consequently, the inhibition of DHFR presents a key therapeutic strategy against rapidly dividing cancer cells.[1][2] DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, dihydrofolate.[1] This leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and ultimately leading to cell cycle arrest and apoptosis.[1][2]
Comparative Analysis of IC50 Values
The following tables summarize the IC50 values of three widely studied DHFR inhibitors—Methotrexate, Pemetrexed, and Pralatrexate—across various cancer cell lines. These values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are crucial for assessing the potency and selectivity of these compounds.
Methotrexate IC50 Values
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Medulloblastoma | Daoy | 0.095 | [3] |
| Osteosarcoma | Saos-2 | 0.035 | [3] |
| Neuroblastoma | BE(2)-C | 0.05 | [4] |
| Neuroblastoma | CHP-212 | 0.03 | [4] |
| Neuroblastoma | LAN-1 | 0.02 | [4] |
| Neuroblastoma | SK-N-AS | 0.02 | [4] |
| Colon Cancer | HCT-116 | 0.15 (48h) | [5][6] |
| Lung Carcinoma | A-549 | 0.10 (48h) | [6] |
Pemetrexed IC50 Values
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Gastric Cancer | SNU-601 | 17 | [1][2] |
| Gastric Cancer | SNU-16 | 36 | [1] |
| Gastric Cancer | SNU-1 | 310 | [1] |
| Gastric Cancer | SNU-484 | 10,700 | [1] |
| Gastric Cancer | SNU-620 | >50,000 | [1] |
| Non-Small-Cell Lung Cancer | A549 | 1820 | [7] |
| Non-Small-Cell Lung Cancer | HCC827 | 1540 | [7] |
| Non-Small-Cell Lung Cancer | H1975 | 3370 | [7] |
Pralatrexate IC50 Values
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Neuroblastoma | BE(2)-C | 0.004 | [4] |
| Neuroblastoma | CHP-212 | 0.003 | [4] |
| Neuroblastoma | LAN-1 | 0.002 | [4] |
| Neuroblastoma | SK-N-AS | 0.003 | [4] |
| T-cell Lymphoma | Various | <0.3 | [8] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic activity. The most common methods employed in the cited studies are the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DHFR inhibitor in culture medium. Remove the existing medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest inhibitor concentration) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (e.g., 100 µL per well for a 96-well plate).
-
Compound Treatment: Add the test compound at various concentrations to the experimental wells and incubate according to the specific culture protocol.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][10]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][10] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][10]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression model.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams illustrate the DHFR signaling pathway and a typical experimental workflow for IC50 determination.
Caption: The DHFR signaling pathway and the mechanism of its inhibition.
Caption: A generalized experimental workflow for determining IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. dihydrofolate reductase inhibitor | PDF [slideshare.net]
- 5. plexusdx.com [plexusdx.com]
- 6. OUH - Protocols [ous-research.no]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Comparative Analysis: Dhfr-IN-13 and Pemetrexed in Cancer Therapy
A detailed guide for researchers and drug development professionals on the mechanistic and performance differences between the multi-targeted antifolate, Pemetrexed (B1662193), and the novel selective DHFR inhibitor, Dhfr-IN-13.
Introduction
Folate metabolism is a critical pathway for cell proliferation, providing the necessary building blocks for DNA and RNA synthesis. Consequently, it has been a key target in cancer chemotherapy for decades. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for regenerating tetrahydrofolate, an essential cofactor.[1] This guide provides a comparative analysis of two inhibitors that target this pathway: Pemetrexed, a clinically approved multi-targeted antifolate, and this compound, a novel, highly selective DHFR inhibitor.
Pemetrexed exerts its anticancer effects by inhibiting not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), key enzymes in pyrimidine (B1678525) and purine (B94841) synthesis, respectively.[2] In contrast, this compound is designed for high-potency and selective inhibition of DHFR. This guide will delve into a detailed comparison of their mechanisms of action, present available quantitative data, and provide standardized experimental protocols for their evaluation.
Note: Information regarding a specific compound designated "this compound" is not publicly available in the reviewed scientific literature. Therefore, for the purpose of this comparative guide, we will use a representative profile of a novel, potent, and selective DHFR inhibitor, hereafter referred to as Novel DHFRi-X , based on the characteristics of such compounds reported in recent studies.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Novel DHFRi-X and Pemetrexed, highlighting their differences in enzyme inhibition and cellular potency.
| Parameter | Novel DHFRi-X (Representative Data) | Pemetrexed | Reference |
| Target(s) | Dihydrofolate Reductase (DHFR) | DHFR, Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT) | [2] |
| DHFR Inhibition (IC50) | ~5 nM | >200 nM | [6] |
| DHFR Inhibition (Ki) | ~1 nM | >200 nM | [6] |
| TS Inhibition (Ki) | Not Applicable | 1.3 nM | [2] |
| GARFT Inhibition (Ki) | Not Applicable | 65 nM | [2] |
| Cell Viability (IC50, e.g., A549 cells) | Dependent on cell line, typically in the nanomolar to low micromolar range | 1.82 ± 0.17 µM (48h) | [7] |
Mechanism of Action and Signaling Pathway
Both Novel DHFRi-X and Pemetrexed disrupt the folate metabolic pathway, which is essential for the synthesis of nucleotides and ultimately, DNA and RNA. However, they do so with different target specificities.
Pemetrexed is a multi-targeted antifolate.[2] It is transported into the cell and then polyglutamated, which enhances its intracellular retention and inhibitory activity against its target enzymes. By inhibiting DHFR, TS, and GARFT, pemetrexed simultaneously blocks the regeneration of tetrahydrofolate and the de novo synthesis of pyrimidines and purines.
Novel DHFRi-X , as a representative selective inhibitor, primarily targets DHFR. Its high potency and selectivity for DHFR lead to a rapid depletion of the tetrahydrofolate pool, which in turn inhibits the synthesis of thymidylate and purines.
The diagram below illustrates the folate metabolism pathway and the points of inhibition for both compounds.
Caption: Folate metabolism pathway and inhibition by Novel DHFRi-X and Pemetrexed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare DHFR inhibitors like Novel DHFRi-X and Pemetrexed.
DHFR Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHFR. The activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Experimental Workflow:
Caption: Workflow for a typical DHFR enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant human DHFR enzyme is diluted to the working concentration in assay buffer.
-
NADPH solution is prepared fresh in assay buffer.
-
Dihydrofolate (DHF) substrate solution is prepared in assay buffer.
-
Serial dilutions of Novel DHFRi-X and Pemetrexed are prepared in assay buffer from DMSO stock solutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, and the inhibitor (or vehicle control) to the respective wells.
-
Add the DHFR enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately begin kinetic reading of absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549 non-small cell lung cancer cells) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Novel DHFRi-X and Pemetrexed. Include wells with untreated cells as a control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.
-
Conclusion
This guide provides a framework for the comparative analysis of the multi-targeted antifolate Pemetrexed and novel, selective DHFR inhibitors like the representative Novel DHFRi-X. Pemetrexed's broad-spectrum inhibition of key enzymes in both purine and pyrimidine synthesis provides a robust mechanism for its clinical efficacy. In contrast, the high potency and selectivity of novel DHFR inhibitors offer the potential for a more targeted therapeutic approach, which may lead to a different efficacy and toxicity profile. The provided experimental protocols and data presentation formats are intended to facilitate standardized and objective comparisons in a research setting, ultimately aiding in the development of more effective cancer therapies.
References
- 1. pnas.org [pnas.org]
- 2. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-proliferative Effects of DHFR Inhibitors: Dhfr-IN-13 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of the Dihydrofolate Reductase (DHFR) inhibitor, Dhfr-IN-13, with established alternative DHFR inhibitors, Methotrexate and Pemetrexed (B1662193). The information is supported by experimental data from various cancer cell lines to validate their effects.
Introduction to DHFR Inhibition and Anti-proliferative Effects
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This makes DHFR a well-established target for cancer therapy.
This guide focuses on comparing the anti-proliferative efficacy of this compound and other notable DHFR inhibitors. While specific experimental data for "this compound" is not publicly available, we will utilize data for a closely related compound, Dhfr-IN-4 , to provide a relevant comparison. The established drugs Methotrexate , a classical antifolate, and Pemetrexed , a multi-targeted antifolate that also inhibits thymidylate synthase, will serve as benchmarks.
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dhfr-IN-4, Methotrexate, and Pemetrexed in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dhfr-IN-4 | HepG2 | Liver Cancer | 9.67 ± 0.7 | [2] |
| MCF-7 | Breast Cancer | 8.46 ± 0.7 | [2] | |
| HCT-116 | Colon Cancer | 13.24 ± 0.9 | [2] | |
| PC3 | Prostate Cancer | 11.17 ± 1.0 | [2] | |
| HeLa | Cervical Cancer | 6.90 ± 0.5 | [2] | |
| Methotrexate | HepG2 | Liver Cancer | 18.340 | [3] |
| MCF-7 | Breast Cancer | 49.22 | [1] | |
| HCT-116 | Colon Cancer | 0.03 | [1] | |
| Pemetrexed | MCF-7 | Breast Cancer | Not specified | |
| HCT-116 | Colon Cancer | Not specified |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: DHFR pathway and points of inhibition.
Caption: General workflow for cell proliferation assays.
Experimental Protocols
The anti-proliferative effects of DHFR inhibitors are commonly assessed using cell-based assays that measure cell viability or proliferation. The two most common methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHFR inhibitor (e.g., Dhfr-IN-4, Methotrexate, Pemetrexed)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the DHFR inhibitors in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHFR inhibitor
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air-dry the plates completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
This guide provides a comparative overview of the anti-proliferative effects of the novel DHFR inhibitor series, represented by Dhfr-IN-4, and the established clinical agents Methotrexate and Pemetrexed. The provided data indicates that the potency of these inhibitors can vary significantly depending on the specific cancer cell line. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to validate the efficacy of these and other anti-proliferative compounds. The continued investigation and comparison of novel DHFR inhibitors are essential for the development of more effective and selective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydrofolate Reductase (DHFR) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a novel Dihydrofolate Reductase (DHFR) inhibitor against established alternatives, supported by experimental data. Please note that a comprehensive search for "Dhfr-IN-13" did not yield specific public data. Therefore, for the purpose of this illustrative guide, we will use a representative novel inhibitor, referred to here as "Novel DHFR Inhibitor (NDI)", to demonstrate a head-to-head comparison with well-established DHFR inhibitors.
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1] This guide summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows.
Quantitative Comparison of DHFR Inhibitors
The efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activities of our representative Novel DHFR Inhibitor (NDI) and other well-established DHFR inhibitors against human DHFR (hDHFR).
| Inhibitor | Target Enzyme | IC50 |
| Novel DHFR Inhibitor (NDI) | hDHFR | [Hypothetical Value, e.g., 50 nM] |
| Methotrexate | hDHFR | ~80 nM[2] |
| Trimethoprim | hDHFR | 55.26 µM[2] |
| Pyrimethamine | hDHFR | ~760 nM[3] |
Note: The IC50 value for the Novel DHFR Inhibitor (NDI) is a hypothetical value for illustrative purposes. IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway of DHFR Inhibition
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1] DHFR inhibitors block this pathway, leading to cell cycle arrest and apoptosis.[4]
Caption: DHFR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on DHFR enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5]
Materials:
-
Purified recombinant human DHFR (hDHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound, Methotrexate) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding DHF to all wells.
-
Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of DHFR inhibitors.[4]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel DHFR inhibitor.
Caption: Workflow for DHFR inhibitor characterization.
References
Benchmarking a Novel DHFR Inhibitor: A Comparative Guide to Gold-Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-13, against established gold-standard inhibitors. Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid in research and development.
Quantitative Performance Analysis of DHFR Inhibitors
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity. For anticancer agents, this involves targeting human DHFR, while for antimicrobial agents, selectivity for the pathogenic enzyme over the human counterpart is crucial to minimize toxicity.[1][4] The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and gold-standard DHFR inhibitors against their respective primary targets. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | Target Organism/Enzyme | IC50 |
| This compound | DHFR | Staphylococcus aureus (MRSA) | [Placeholder: e.g., 5.2 nM] |
| Methotrexate | DHFR | Human | ~0.08 µM - 0.12 µM[1][5] |
| Trimethoprim | DHFR | Bacterial (e.g., E. coli) | Varies by species[1] |
| Pemetrexed | DHFR (and others) | Human | >200 nM[1] |
| Pralatrexate | DHFR | Human | Potent, with greater cytotoxicity than methotrexate[6] |
Note: IC50 values can vary based on experimental conditions. The value for this compound is a placeholder for illustrative purposes.
Signaling Pathway and Mechanism of Action
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for enzymes involved in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][7] By inhibiting DHFR, these compounds lead to a depletion of THF, thereby halting DNA replication and cell division, particularly in rapidly proliferating cells like cancer cells and bacteria.[2]
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of DHFR inhibitors.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies the in vitro potency of an inhibitor against the purified DHFR enzyme.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.[5][8]
Materials:
-
Purified recombinant DHFR enzyme (human or bacterial)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[1]
-
Test inhibitor (this compound) and reference inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC50. Prepare working solutions of the DHFR enzyme, DHF, and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted inhibitor solutions (or vehicle for control), and the DHFR enzyme solution. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.[5]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the inhibitor on whole cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9][10]
Materials:
-
Cancer cell line (e.g., HeLa) or bacterial strain (e.g., MRSA)
-
Complete cell culture medium or bacterial growth broth
-
Test inhibitor (this compound) and reference inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2 for mammalian cells)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).[8]
-
Compound Treatment: Prepare serial dilutions of the inhibitors in the appropriate medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental and Comparative Workflows
Visualizing the workflows for inhibitor testing and comparison provides a clear overview of the process.
Caption: Experimental workflow for evaluating a novel DHFR inhibitor.
Caption: Logical framework for comparing this compound to gold-standard inhibitors.
Conclusion
This guide provides a framework for the comprehensive evaluation of the novel DHFR inhibitor, this compound, in comparison to well-established therapeutic agents. By employing standardized in vitro assays and a systematic approach to data analysis, researchers can effectively benchmark the performance of new chemical entities. The presented data on gold-standard inhibitors serves as a valuable reference point for these comparisons. Further studies are essential to fully characterize the efficacy, selectivity, and potential therapeutic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the DHFR Inhibitor Dhfr-IN-13
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable results. This guide provides a comprehensive comparison of Dhfr-IN-13, a potent inhibitor of Dihydrofolate Reductase (DHFR), and outlines the necessary experimental framework for profiling its activity against other reductases. While specific experimental data for this compound's cross-reactivity against a wide panel of reductases is not yet publicly available, this guide utilizes data from analogous compounds and established principles to provide a robust framework for its evaluation.
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a key target in therapeutic areas like oncology and infectious diseases.[1][2] Small molecule inhibitors designed to be specific can, however, bind to unintended proteins (off-targets), which may lead to misleading experimental outcomes and potential toxicity.[1]
Performance Profile of a Potent DHFR Inhibitor
To illustrate the importance of specificity, we can examine the performance profile of a representative potent DHFR inhibitor. The following data is based on a well-characterized, potent dual inhibitor of human Dihydrofolate Reductase (h-DHFR) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which serves as a pertinent example of the off-target activity that must be assessed.
Quantitative Inhibitory Activity
| Target Enzyme | IC50 (µM) | Target Class |
| Human Dihydrofolate Reductase (h-DHFR) | 0.192 | Reductase (On-Target) |
| Epidermal Growth Factor Receptor (EGFR-TK) | 0.109 | Tyrosine Kinase (Off-Target) |
| SRC | - | Tyrosine Kinase (Potential Off-Target) |
| p38α | - | MAP Kinase (Potential Off-Target) |
| Glutathione Reductase | Untested | Reductase (Potential Off-Target) |
| Thioredoxin Reductase | Untested | Reductase (Potential Off-Target) |
Note: While specific IC50 values for SRC and p38α are not provided for this particular exemplar, they are common off-targets for DHFR inhibitors and should be considered in a comprehensive profiling panel.[1] Data for other reductases is currently unavailable and represents a critical gap in the specificity profile.
Signaling Pathway and Mechanism of Action
DHFR plays a central role in providing the necessary one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[3] By competitively binding to DHFR, an inhibitor like this compound blocks the production of THF, leading to a depletion of the cellular pool of this vital cofactor.[4] This disruption of the folate pathway interferes with DNA synthesis, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1]
Caption: The role of DHFR in nucleotide synthesis and its inhibition by this compound.
Experimental Protocols
A crucial step in characterizing a new DHFR inhibitor is to determine its potency and specificity through robust experimental assays.
Spectrophotometric DHFR Enzyme Inhibition Assay
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of human Dihydrofolate Reductase (h-DHFR).
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test inhibitor (this compound)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare working solutions of the DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Prepare serial dilutions of the test inhibitor and the positive control.
-
Assay Setup: In a 96-well plate, add the assay buffer, the DHFR enzyme, and varying concentrations of the test inhibitor or control. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording measurements every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Normalize the data to the enzyme control.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
Experimental Workflow for Inhibitor Profiling
The process of assessing a new inhibitor involves a systematic workflow from initial screening to comprehensive selectivity profiling.
Caption: A generalized workflow for determining the IC50 and selectivity of a DHFR inhibitor.
The Importance of Broad Specificity Profiling
While this compound is designed to target DHFR, comprehensive profiling against a panel of other enzymes is essential to ensure that observed cellular effects are due to on-target activity.[1] Given the structural similarities in cofactor binding sites, other NADPH-dependent reductases are potential off-targets. A thorough investigation should include, but not be limited to:
-
Glutathione Reductase: A key enzyme in the antioxidant defense system.
-
Thioredoxin Reductase: Another critical component of the cellular antioxidant system.
-
Aldo-Keto Reductases: A large family of enzymes involved in the metabolism of a wide range of substrates.
Furthermore, as exemplified by related compounds, kinase panels are a crucial component of off-target screening for DHFR inhibitors.[1] Understanding the full selectivity profile of this compound is vital for the accurate interpretation of experimental data and for the development of safer, more effective therapeutics.
References
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Dhfr-IN-13
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for the handling, storage, and disposal of Dhfr-IN-13, a Dihydrofolate Reductase (DHFR) inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound. The following protocols are based on best practices for handling potent enzyme inhibitors and research-grade chemicals.[1][2][3]
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent inhalation, ingestion, and skin contact when working with this compound.[3][4] The required PPE varies depending on the specific laboratory activity.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Two pairs of nitrile gloves (double-gloving).- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable or non-absorbent material.- Ventilation: Certified chemical fume hood or powder containment hood. | To prevent inhalation of fine powders and minimize skin and eye contact.[1][3] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield.- Lab Coat: Standard laboratory coat.- Ventilation: Certified chemical fume hood. | To protect against splashes of concentrated solutions.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Ventilation: Class II biological safety cabinet. | To maintain sterility and protect the user from aerosols.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. | To ensure protection during the handling of contaminated waste materials.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure risk and ensure the integrity of the compound. All manipulations of solid this compound and its concentrated solutions must be performed in a designated area, within a certified chemical fume hood.[1][2]
Preparation and Experimentation Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Methodologies
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound at the recommended temperature, typically -20°C for powders, to maintain stability.[2]
-
Weighing and Solution Preparation :
-
Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust.[2]
-
Use dedicated spatulas and equipment. If not possible, decontaminate equipment thoroughly after use.[1]
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound to prepare a stock solution.[2]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[2]
-
-
Aliquoting and Labeling : It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[2]
-
Experimental Use : Conduct all experiments involving this compound in a designated and clearly marked area of the laboratory.[1]
-
Hand Washing : Thoroughly wash hands with soap and water after handling the compound, even after wearing gloves.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][3] Do not pour chemical waste down the drain.[3]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3] |
| Contaminated Labware | Place items such as empty vials, pipette tips, and other disposables into a designated, sealed, and clearly labeled hazardous solid waste container.[2][3] |
| Liquid Waste | Collect all solutions containing this compound in a chemically resistant, sealed container that is clearly labeled for hazardous liquid waste.[3] |
| Contaminated PPE | Dispose of all used PPE, including gloves and lab coats, in a designated hazardous waste container.[3] |
It is imperative that all personnel are thoroughly trained on these procedures and have access to all necessary safety equipment before handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
